Triphenylphosphine Borane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
InChI |
InChI=1S/C18H15P.B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLQJPFCNMSTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422845 | |
| Record name | Triphenylphosphine Borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-55-0 | |
| Record name | Triphenylphosphine Borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane triphenylphosphine complex, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triphenylphosphine Borane
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine borane (TPPB), a stable phosphine-borane adduct, serves as a versatile and valuable reagent in modern organic synthesis. Its utility as a mild reducing agent and a precursor for other organoboron compounds makes it a significant tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the synthesis, characterization, and handling of TPPB, tailored for professionals in research and drug development.
Core Properties and Applications
This compound is a white, crystalline solid that is stable in air, distinguishing it from many other borane complexes.[1] This stability, coupled with its solubility in common organic solvents, facilitates its use in a variety of chemical transformations.[2][3] Its primary applications in the context of drug development and complex molecule synthesis include:
-
Selective Reductions: TPPB is employed as a mild and selective reducing agent for various functional groups.[4]
-
Hydroboration Reactions: It can serve as a source of borane for hydroboration reactions, a key method for the functionalization of alkenes and alkynes.[4]
-
Cross-Coupling Reactions: The complex is a reactant for C-P cross-coupling with aryl iodides.[5]
-
Lewis Base Exchange: It is used in the synthesis of N-heterocyclic carbene borane complexes through Lewis base exchange.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common and practical approaches involve the reaction of triphenylphosphine with a borane source, such as a borane-tetrahydrofuran complex or via the displacement of a less stable borane adduct.
Experimental Protocol: Synthesis via Displacement from Ammonia-Borane
This protocol is adapted from a representative procedure for the synthesis of phosphine-boranes.[6]
Materials:
-
Ammonia-borane (1 equivalent)
-
Triphenylphosphine (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add ammonia-borane and triphenylphosphine.
-
Add anhydrous THF to the flask via a syringe.
-
Stir the resulting solution at room temperature. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.
-
Upon completion of the reaction, remove the solvent under reduced pressure to yield crude this compound.
Purification:
The crude product can be purified by recrystallization. While specific solvent systems for TPPB recrystallization are not extensively detailed in the immediate literature, general techniques for phosphonium salts suggest exploring solvent systems like toluene-hexane or ethyl acetate-hexane.[7] The high solubility of TPPB in solvents like THF and toluene and its insolubility in water can also be exploited for purification.[2][3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for TPPB.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈BP | [1] |
| Molecular Weight | 276.12 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 189-191 °C | [1][2][3][5] |
| Solubility | Soluble in THF, toluene, dichloromethane, benzene; insoluble in water. | [2][3][8] |
| ¹¹B NMR (in THF) | δ -38.1 ppm (multiplet) | [6] |
| IR (B-H stretch) | ~2380, 2340 cm⁻¹ | [9] |
Spectroscopic and Physical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: The ¹¹B NMR spectrum is highly characteristic for phosphine-borane adducts. For TPPB in THF, a multiplet is observed at approximately -38.1 ppm.[6]
-
¹H NMR: The ¹H NMR spectrum will show signals corresponding to the phenyl protons of the triphenylphosphine moiety.
-
³¹P NMR: The ³¹P NMR spectrum provides information about the phosphorus environment and can be used to confirm the formation of the P-B bond.
Infrared (IR) Spectroscopy:
The IR spectrum of TPPB is distinguished by the presence of strong B-H stretching vibrations, typically observed in the region of 2340-2380 cm⁻¹.[9] The spectrum will also contain characteristic absorptions for the phenyl groups of the triphenylphosphine ligand.
Melting Point Analysis:
A sharp melting point in the range of 189-191 °C is a strong indicator of the purity of the compound.[1][2][3][5]
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is generally considered to be relatively stable.[1] However, it is a flammable compound and should be kept away from ignition sources.[1] It may decompose upon exposure to air and moisture over extended periods.[1] Therefore, it is recommended to store TPPB under an inert atmosphere and in a cool, dry place. Standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed when handling this compound.[1]
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 2049-55-0 [smolecule.com]
- 3. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Borane triphenylphosphine complex 97 2049-55-0 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. tandfonline.com [tandfonline.com]
Physical and chemical properties of triphenylphosphine borane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphine borane ((C₆H₅)₃P·BH₃), a stable Lewis acid-base adduct, is a versatile and valuable reagent in modern chemical synthesis.[1] Its unique properties, including its stability, ease of handling, and selective reactivity, have established it as a cornerstone in various applications, from organic synthesis to materials science and drug discovery.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its reactivity and applications.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature, often appearing as a powder.[1][3] It is characterized by a relatively high melting point and stability under normal conditions, though it may decompose upon exposure to air and moisture over extended periods.[1][4]
Tabulated Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈BP | [2][5] |
| Molecular Weight | 276.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Melting Point | 189-191 °C | [3][6] |
| Solubility | Soluble in tetrahydrofuran, toluene; Insoluble in water | [3] |
| Stability | Stable under normal conditions; may decompose on exposure to air and moisture. Incompatible with acids, oxidizing agents, acid chlorides, and alcohols. | [4][7] |
Tabulated Spectroscopic Data
| Spectroscopic Technique | Characteristic Data | Reference(s) |
| ¹¹B NMR (in THF) | δ -38.1 ppm (multiplet) | [6] |
| Infrared (IR) Spectroscopy | Key absorptions related to P-B bond and phenyl groups. | [8][9][10] |
| Crystal Structure | The B and P atoms adopt a tetrahedral geometry. | [11][12] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of a borane source with triphenylphosphine. A common and efficient method involves the displacement of a weaker Lewis base, such as ammonia, from a borane complex.
Representative Experimental Protocol for Synthesis
Reaction: NH₃·BH₃ + (C₆H₅)₃P → (C₆H₅)₃P·BH₃ + NH₃
Materials:
-
Ammonia-borane (1 equivalent)
-
Triphenylphosphine (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ammonia-borane and triphenylphosphine in anhydrous THF.[6]
-
Reflux the reaction mixture. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.[6]
-
Upon completion, cool the solution to room temperature.
-
Remove the solvent under reduced pressure to yield this compound as a white solid.[6]
Note: All manipulations should be carried out under an inert atmosphere using flame-dried glassware and anhydrous solvents to prevent decomposition of the borane reagents.[6]
Chemical Reactivity and Applications
This compound's utility stems from its role as a stable and selective reducing agent and a source of borane for various chemical transformations.[2]
Key Chemical Reactions
-
Reduction of Carbonyl Compounds: It is widely used for the reduction of aldehydes and ketones to their corresponding alcohols. This reaction is valued for its mild conditions and high selectivity, making it suitable for complex molecule synthesis.[2]
-
Hydroboration Reactions: The complex serves as a source of borane for the hydroboration of alkenes and alkynes, leading to the formation of organoboranes which are versatile intermediates in organic synthesis.[2]
-
Lewis Base Exchange: Triphenylphosphine can be displaced by other Lewis bases, allowing for the synthesis of other N-heterocyclic carbene borane complexes.[3]
-
C-P Cross-Coupling: It can be utilized in C-P cross-coupling reactions with aryl iodides.[3]
Role in Drug Discovery and Development
The phosphine-borane scaffold has emerged as a valuable framework in medicinal chemistry.[13] These derivatives are being explored for various therapeutic applications due to their unique physicochemical properties.[13][14] The stability of the P-B bond allows the borane moiety to act as a protective group for the phosphorus atom.[13] Research has shown that phosphine-borane derivatives can be designed as antagonists for receptors like the progesterone receptor, highlighting their potential in the development of novel therapeutics.[13]
Visualizing Chemical Processes
General Reactivity Pathway
The following diagram illustrates the general reactivity of this compound as a borane source.
References
- 1. Buy this compound | 2049-55-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 4. BORANE-TRIPHENYLPHOSPHINE COMPLEX | 2049-55-0 [chemicalbook.com]
- 5. This compound | C18H15BP | CID 6364612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Page loading... [guidechem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 10. BORANE-TRIPHENYLPHOSPHINE COMPLEX(2049-55-0)IR [m.chemicalbook.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine-(4-bromophenyl)borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Triphenylphosphine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine borane (Ph₃PBH₃) is a stable Lewis acid-base adduct formed between the Lewis base triphenylphosphine (Ph₃P) and the Lewis acid borane (BH₃). This white, crystalline solid is of significant interest in synthetic chemistry, materials science, and pharmacology due to the unique nature of its phosphorus-boron (P-B) dative bond and its role as a versatile reagent. In drug development, phosphine-borane derivatives are being explored for their potential as novel therapeutic agents. A thorough understanding of the molecular structure and bonding of the parent compound, this compound, is fundamental to the rational design and development of such molecules.
This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of this compound, supported by structural data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and relevant experimental workflows.
Molecular Structure
The molecular structure of this compound is characterized by a central phosphorus atom tetrahedrally coordinated to three phenyl rings and a borane group. Similarly, the boron atom adopts a tetrahedral geometry, being bonded to the phosphorus atom and three hydrogen atoms. The formation of the P-B bond results from the donation of the lone pair of electrons from the phosphorus atom into the empty p-orbital of the boron atom.
Data Presentation: Structural Parameters
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| P-B | ~1.95 | |
| P-C (phenyl) | 1.819(2) - 1.826(2) | |
| B-C (phenyl) | 1.602(4) | |
| B-H | 1.12(3) - 1.14(3) | |
| Bond Angles (°) | ||
| C-P-C | 105.79(9) - 107.83(9) | |
| C-P-B | 111.19(9) - 114.38(9) | |
| P-B-C | 108.0(2) | |
| P-B-H | 106(2) - 108(2) | |
| H-B-H | 107(2) - 111(2) |
Data obtained from the crystal structure of triphenylphosphine-(4-bromophenyl)borane and should be considered as a close approximation for this compound.[1][2]
The Phosphorus-Boron Dative Bond
The P-B bond in this compound is a classic example of a dative covalent bond. This bond is formed by the overlap of the highest occupied molecular orbital (HOMO) of triphenylphosphine, which is primarily the phosphorus lone pair, and the lowest unoccupied molecular orbital (LUMO) of borane, which is the empty p-orbital on the boron atom. This interaction leads to a significant stabilization of the formerly electron-deficient borane.
The strength of the P-B bond is influenced by both electronic and steric factors. The electron-donating ability of the phosphine and the electron-accepting ability of the borane are key electronic determinants. Sterically, the bulky phenyl groups on the phosphorus atom can influence the bond length and overall stability of the adduct.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of triphenylphosphine with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[3]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dry nitrogen or argon gas
-
Schlenk line apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of dry nitrogen or argon using a Schlenk line.
-
Reagent Addition: Triphenylphosphine is dissolved in anhydrous THF in the reaction flask.
-
Reaction: The borane-tetrahydrofuran solution is added dropwise to the stirred solution of triphenylphosphine at room temperature. An exothermic reaction is typically observed.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid is purified by recrystallization from a suitable solvent system, such as a mixture of THF and hexane, to yield pure this compound crystals.
Characterization by ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphorus-containing compounds like this compound. The chemical shift (δ) of the phosphorus nucleus provides valuable information about its electronic environment.
Instrumentation:
-
NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the ³¹P frequency. Standard acquisition parameters are set, including pulse width, acquisition time, and relaxation delay. Proton decoupling is typically employed to simplify the spectrum by removing P-H coupling.
-
Data Acquisition: The ³¹P NMR spectrum is acquired.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected.
-
Spectral Analysis: The chemical shift of the resonance signal is determined relative to a standard (e.g., 85% H₃PO₄). For this compound, the ³¹P chemical shift is typically observed in the range of +15 to +20 ppm. The formation of the P-B bond causes a significant downfield shift compared to free triphenylphosphine (δ ≈ -5 ppm), confirming the formation of the adduct.
Conclusion
This compound serves as a foundational molecule for a growing class of compounds with diverse applications. Its well-defined tetrahedral geometry and the characteristic phosphorus-boron dative bond are central to its chemical behavior. This guide has provided a detailed overview of its molecular structure, supported by crystallographic data from a closely related analogue, and has outlined robust experimental protocols for its synthesis and characterization. The provided diagrams and data tables offer a clear and concise reference for researchers in academia and industry. A comprehensive understanding of these core principles is essential for the continued development of novel phosphine-borane derivatives for applications in catalysis, materials science, and medicine.
References
In-Depth Technical Guide: Borane-Triphenylphosphine Complex (CAS 2049-55-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the borane-triphenylphosphine complex (CAS 2049-55-0), a versatile and stabilised boron reagent. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, safety and handling procedures, and the mechanisms of its primary reactions.
Core Properties and Specifications
Borane-triphenylphosphine is a Lewis adduct formed between the Lewis base triphenylphosphine (PPh₃) and the Lewis acid borane (BH₃).[1] This complexation stabilises the highly reactive borane, rendering it a stable, white crystalline solid that is easier to handle than gaseous diborane or solutions of borane complexes like borane-THF.[1][2]
Physical and Chemical Properties
The key physical and chemical properties of the borane-triphenylphosphine complex are summarised in the table below.
| Property | Value | Reference |
| CAS Number | 2049-55-0 | |
| Molecular Formula | C₁₈H₁₈BP | [3] |
| Linear Formula | (C₆H₅)₃P · BH₃ | |
| Molecular Weight | 276.12 g/mol | |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 189-191 °C (lit.) | [1] |
| Solubility | Soluble in Tetrahydrofuran (THF), Toluene. Insoluble in water. | [1] |
| Stability | Stable solid. May decompose upon exposure to air and moisture. |
Structural Information
The complex consists of a tetrahedral boron atom coordinated to the phosphorus atom of triphenylphosphine.
-
SMILES: B.c1ccc(cc1)P(c2ccccc2)c3ccccc3
-
InChI Key: CHVBILDTVBDARQ-UHFFFAOYSA-N
Experimental Protocols
Detailed methodologies for the synthesis of the complex and its application in key organic transformations are provided below.
Synthesis of Borane-Triphenylphosphine Complex
This protocol describes the synthesis via a phosphination reaction, where ammonia-borane is displaced by triphenylphosphine.
Reaction Scheme: NH₃·BH₃ + P(C₆H₅)₃ → (C₆H₅)₃P·BH₃ + NH₃
Materials and Equipment:
-
Ammonia-borane (1 equivalent)
-
Triphenylphosphine (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
50 mL oven-dried round-bottom flask
-
Water-cooled reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Weigh and transfer ammonia-borane (10 mmol, 0.31 g) and triphenylphosphine (10 mmol, 2.62 g) to the 50 mL oven-dried round-bottom flask.
-
Fit the flask with the reflux condenser and flush the entire apparatus with a stream of inert gas (Nitrogen or Argon).
-
Using a syringe, add 10 mL of anhydrous THF to the flask.
-
Stir the reaction mixture and bring it to reflux.
-
Monitor the reaction progress using ¹¹B NMR spectroscopy. The reaction is complete when the signal for the ammonia-borane complex disappears (typically 8 hours).
-
Once complete, cool the solution to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the pure borane-triphenylphosphine complex as a white solid.
-
The expected yield is approximately 96% (2.65 g).
Application: Reduction of a Ketone (General Protocol)
Borane-triphenylphosphine complex is an effective reducing agent for carbonyl compounds. This general protocol is based on the known reactivity of borane complexes for the reduction of ketones to secondary alcohols.
Reaction Scheme: R(CO)R' + (C₆H₅)₃P·BH₃ → R(CHOH)R'
Materials and Equipment:
-
Ketone (e.g., Acetophenone, 1 equivalent)
-
Borane-triphenylphosphine complex (0.5 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Inert gas atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
TLC plates for reaction monitoring
-
Aqueous workup solution (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve the ketone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the borane-triphenylphosphine complex portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product via column chromatography if necessary.
Application: Hydroboration-Oxidation of an Alkene (Adapted Protocol)
This protocol is adapted from the well-established hydroboration of 1-octene using borane-THF. The borane-triphenylphosphine complex serves as a solid, stable source of the borane reagent.
Reaction Scheme:
-
3 R-CH=CH₂ + (C₆H₅)₃P·BH₃ → B(CH₂-CH₂R)₃ + P(C₆H₅)₃
-
B(CH₂-CH₂R)₃ + 3 H₂O₂ + NaOH → 3 HO-CH₂-CH₂R + B(OH)₃
Materials and Equipment:
-
Alkene (e.g., 1-Octene, 3 equivalents)
-
Borane-triphenylphosphine complex (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction flask with inert gas setup
-
Magnetic stirrer
-
3M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether for extraction
Procedure: Part 1: Hydroboration
-
Set up an oven-dried reaction flask under an inert atmosphere of nitrogen or argon.
-
Add the borane-triphenylphosphine complex (1 equivalent) to the flask, followed by anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add the alkene (3 equivalents) dropwise to the reaction mixture over 5-10 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to form the trialkylborane intermediate.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and may cause gas evolution.
-
After the addition is complete, gently reflux the mixture for at least 1 hour to ensure complete oxidation.[4]
-
Cool the mixture to room temperature. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol product (e.g., 1-Octanol).[4]
-
Purify via distillation or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key reaction pathways and a general experimental workflow.
Synthesis Workflow
Caption: General workflow for synthesizing the borane-triphenylphosphine complex.
Carbonyl Reduction Mechanism
Caption: Simplified mechanism for the reduction of a ketone by a borane complex.
Hydroboration-Oxidation Pathway
Caption: Key steps in the anti-Markovnikov hydration of an alkene.
Safety, Handling, and Storage
Proper handling of the borane-triphenylphosphine complex is essential for laboratory safety.
Hazard Identification and PPE
The compound is a flammable solid that reacts with water to release flammable gases. It is also known to cause skin and eye irritation and may cause respiratory irritation.[5]
| GHS Pictogram | Hazard |
|
| Flammable Solid |
|
| Irritant (Skin, Eye, Respiratory) |
Hazard Statements:
-
H228: Flammable solid.
-
H261: In contact with water releases flammable gas.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.
-
Skin and Body: Lab coat.
Handling and Storage
-
Handling: Handle under an inert gas (Nitrogen or Argon) in a well-ventilated area, preferably a fume hood.[5] Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The compound is incompatible with acids, oxidizing agents, acid chlorides, and alcohols. Protect from moisture, as it may decompose. A recommended long-term storage temperature is 2-8°C.
References
A Comprehensive Technical Guide to the Solubility of Triphenylphosphine Borane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of triphenylphosphine borane (Ph₃PBH₃), a versatile reagent in organic synthesis. While precise quantitative solubility data is not extensively available in publicly accessible literature, this document compiles the existing qualitative information, outlines a comprehensive experimental protocol for its determination, and illustrates a key reaction pathway involving this compound.
Introduction to this compound
This compound is a stable, solid Lewis acid-base adduct formed between triphenylphosphine and borane. It is widely utilized in organic chemistry as a reducing agent and as a precursor for other phosphine-borane derivatives. Its solubility in various organic solvents is a critical parameter for its effective use in chemical reactions, purification processes, and formulation development.
Solubility Profile of this compound
Currently, the available literature provides qualitative descriptions of this compound's solubility. The compound is generally described as being soluble in several common organic solvents and insoluble in water. A summary of this information is presented in the table below.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Toluene | Soluble | [1] |
| Ether (Diethyl ether) | Soluble | |
| Chloroform | Soluble | |
| Water | Insoluble | [1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified in the cited literature.
Experimental Protocol for Determination of this compound Solubility
Given the air-sensitive nature of many borane complexes, the following detailed protocol is recommended for the accurate determination of this compound solubility in an organic solvent of interest. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, volumetric flasks, pipettes, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Syringes and needles
-
Membrane filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) or a suitable analytical instrument for concentration determination
Methodology:
-
Preparation of the Saturated Solution: a. Add an excess amount of this compound to a Schlenk flask. The excess solid is crucial to ensure that saturation is reached. b. Add a known volume of the anhydrous organic solvent to the flask. c. Seal the flask and purge with an inert gas to remove any air and moisture. d. Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Preparation: a. Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. b. Using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a needle and a membrane filter, carefully withdraw an aliquot of the supernatant. Filtering is essential to remove any undissolved solid particles. c. Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the weight of the transferred solution. d. Dilute the sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Concentration Analysis: a. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection. b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Calculation of Solubility: a. The solubility can be expressed in various units, such as g/100 mL or mol/L. b. To calculate the solubility in g/100 mL, use the following formula: Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × Volume of original aliquot (mL) / Weight of original aliquot (g)) × Density of the solvent (g/mL) × 100 c. To express solubility in mol/L, convert the mass concentration to molar concentration using the molecular weight of this compound (276.14 g/mol ).
Workflow for Solubility Determination:
Representative Reaction of this compound: Aldehyde Reduction
This compound is an effective reducing agent for aldehydes and ketones. The general mechanism involves the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon.
Reaction Scheme:
RCHO + Ph₃PBH₃ → RCH₂OH + Ph₃P
The following diagram illustrates the proposed pathway for the reduction of an aldehyde with this compound.
Conclusion
This compound is a valuable reagent with documented solubility in several key organic solvents. While quantitative solubility data remains a gap in the current literature, the experimental protocol outlined in this guide provides a robust framework for its determination. Understanding the solubility and reactivity of this compound is essential for its effective application in research, development, and manufacturing processes within the chemical and pharmaceutical industries.
References
Stability of Triphenylphosphine Borane Under Air and Moisture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triphenylphosphine borane (TPP-BH₃) is a widely utilized reagent in organic synthesis, valued for its role as a stable and solid source of phosphine. The borane adduct serves as a protective group, mitigating the air-sensitivity of the lone pair of electrons on the phosphorus atom of triphenylphosphine. While generally considered stable under normal atmospheric conditions, exposure to moisture and oxygen can lead to degradation, compromising its purity and reactivity. This technical guide provides a comprehensive overview of the stability of this compound, detailing its behavior in the presence of air and moisture, proposed degradation pathways, and best practices for its handling, storage, and stability assessment. Due to a lack of specific quantitative kinetic data in the public domain for this compound, this guide draws upon established principles of boron and phosphorus chemistry and the behavior of analogous compounds to provide a robust framework for its use.
Core Concepts: Stability of Phosphine-Borane Adducts
The stability of phosphine-borane complexes is significantly influenced by the electronic and steric nature of the substituents on the phosphorus atom. The formation of the adduct involves the donation of the lone pair of electrons from the phosphorus atom to the empty p-orbital of the boron atom, forming a dative P-B bond. This interaction effectively "protects" the phosphine from undergoing reactions typical of a free phosphine, most notably oxidation.
The stability of these adducts generally follows the order: tertiary > secondary > primary phosphine-boranes. Triphenylphosphine, being a tertiary phosphine with bulky phenyl groups, forms a relatively stable adduct with borane.
Qualitative Stability Data
| Condition | Stability Assessment | Observations and Remarks | Citations |
| Ambient Air (Dry) | Generally Stable | Considered stable for storage and handling over reasonable periods when kept dry. The borane adduct protects the phosphine from rapid oxidation. | [1][2] |
| Moisture/Humidity | Unstable | Reacts with water to release flammable hydrogen gas. The material should be handled under inert gas and protected from moisture. | [3] |
| Aqueous Solutions | Unstable | Hydrolysis is expected to occur, leading to the cleavage of the P-B bond. | [4] |
| Protic Solvents (e.g., Alcohols) | Potentially Unstable | Can undergo solvolysis, similar to hydrolysis, leading to decomposition. | [3] |
| Oxidizing Agents | Unstable | While more resistant than free triphenylphosphine, it can be oxidized by strong oxidizing agents. | [1] |
Proposed Degradation Pathways
Based on the known reactivity of borane complexes and phosphines, the following degradation pathways are proposed for this compound upon exposure to moisture and air.
Hydrolysis
In the presence of water, this compound is expected to undergo hydrolysis. This reaction likely proceeds via a nucleophilic attack of a water molecule on the electrophilic boron atom. This leads to the cleavage of the P-B bond, releasing triphenylphosphine and boric acid, with the concomitant evolution of hydrogen gas.
Caption: Proposed Hydrolysis Pathway of this compound.
Oxidation
While the borane adduct significantly enhances the air stability of triphenylphosphine, slow oxidation can still occur over prolonged exposure to atmospheric oxygen. The likely product of this degradation is triphenylphosphine oxide, a common oxidation product of triphenylphosphine. The borane moiety would likely be converted to boric acid in the presence of ambient moisture.
Caption: Proposed Oxidation Pathway of this compound.
Recommended Handling and Storage Protocols
To ensure the integrity and reactivity of this compound, the following handling and storage procedures are recommended:
-
Inert Atmosphere: Handle the compound in a dry, inert atmosphere, such as a glovebox or under a stream of nitrogen or argon.
-
Moisture Prevention: Avoid all contact with water and humid environments. Use dry solvents and glassware.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration under an inert atmosphere is advisable.
-
Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and acid chlorides.
Experimental Protocols for Stability Assessment
A definitive stability study of this compound would involve monitoring its degradation under controlled conditions of humidity and air exposure over time. A general workflow for such an assessment is outlined below.
Caption: General Workflow for Stability Assessment.
Detailed Methodologies
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent this compound from its potential degradation products, such as triphenylphosphine and triphenylphosphine oxide. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be a typical starting point. Mass spectrometry (MS) coupling can aid in the identification of unknown degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a powerful technique to monitor the integrity of the P-B bond. Free triphenylphosphine and triphenylphosphine oxide will have distinct chemical shifts compared to the borane adduct.
-
¹¹B NMR: The boron environment will change significantly upon hydrolysis or oxidation, which can be observed by ¹¹B NMR spectroscopy.
-
¹H NMR: Changes in the aromatic region and the appearance of new signals can indicate the formation of degradation products.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of B-H stretching vibrations and the appearance of O-H bands (from boric acid or water) and P=O stretching (from triphenylphosphine oxide) can be monitored.
-
Gas Chromatography (GC): For volatile degradation products, GC coupled with a mass spectrometer (GC-MS) can be employed for identification and quantification.
Conclusion and Future Outlook
This compound is a valuable reagent that offers enhanced stability over its parent phosphine. However, it is not indefinitely stable in the presence of air and, particularly, moisture. The primary degradation pathways are proposed to be hydrolysis, leading to the formation of triphenylphosphine, boric acid, and hydrogen gas, and oxidation, yielding triphenylphosphine oxide.
For researchers, scientists, and drug development professionals, a thorough understanding of these stability limitations is critical for ensuring the quality and reproducibility of synthetic procedures. While this guide provides a framework based on established chemical principles, there remains a clear need for detailed kinetic studies to quantify the rate of decomposition of this compound under various atmospheric conditions. Such data would be invaluable for establishing precise storage and handling guidelines and for predicting the shelf-life of this important reagent.
References
An In-depth Technical Guide to Triphenylphosphine Borane Lewis Acid-Base Adduct Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triphenylphosphine borane (Ph₃PBH₃) is a stable and versatile Lewis acid-base adduct with significant applications in organic synthesis and a burgeoning role in medicinal chemistry. Formed through the donation of the lone pair of electrons from the phosphorus atom of triphenylphosphine to the empty p-orbital of borane, this adduct offers a safer and more manageable source of borane for various chemical transformations. Its utility as a powerful and selective reducing agent for carbonyl compounds is well-established. Furthermore, its involvement in frustrated Lewis pair (FLP) chemistry opens avenues for metal-free hydrogenations and other activation processes. Notably, recent research has highlighted the neuroprotective effects of phosphine-borane complexes, positioning them as promising candidates for drug development in the context of neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, complete with experimental protocols and mechanistic insights.
Core Concepts: The Nature of the P-B Bond
The fundamental interaction in this compound is a dative covalent bond between the Lewis basic phosphorus atom of triphenylphosphine and the Lewis acidic boron atom of borane (BH₃). This interaction stabilizes the highly reactive and pyrophoric diborane (B₂H₆) gas in a solid, air-stable form.
Table 1: Physical and Chemical Properties of this compound [1][2]
| Property | Value |
| Chemical Formula | C₁₈H₁₈BP |
| Molecular Weight | 276.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 189-191 °C |
| CAS Number | 2049-55-0 |
| Solubility | Soluble in many organic solvents (e.g., THF, dichloromethane), insoluble in water. |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes, with the displacement of a weaker Lewis base from a borane adduct being a common strategy.
Synthesis from Ammonia Borane
A convenient and high-yielding synthesis involves the reaction of ammonia borane with triphenylphosphine in a suitable solvent, such as tetrahydrofuran (THF). The stronger Lewis basicity of triphenylphosphine compared to ammonia drives the equilibrium towards the formation of the desired adduct.[3]
Experimental Protocol: Synthesis of this compound [3]
-
Setup: To a 50 mL oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ammonia borane (0.31 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Reaction: Stir the reaction mixture and bring it to a gentle reflux.
-
Monitoring: The progress of the reaction can be monitored by ¹¹B NMR spectroscopy. The reaction is typically complete within 8 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as THF/pentane, to yield this compound as a white crystalline solid.
Spectroscopic Characterization
The structure and purity of this compound are routinely confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments |
| ¹H NMR | Phenyl protons typically appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The borane protons (BH₃) often appear as a broad quartet due to coupling with both ¹¹B (I=3/2) and ³¹P (I=1/2). |
| ¹³C NMR | The phenyl carbons exhibit characteristic shifts in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to phosphorus) shows a characteristic downfield shift and a large ¹J(P,C) coupling constant. |
| ³¹P NMR | The ³¹P chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum shows a characteristic signal that is shifted downfield relative to free triphenylphosphine, typically around δ +19 ppm (relative to 85% H₃PO₄), often appearing as a quartet due to coupling with the three boron-attached protons.[4][5][6] |
| ¹¹B NMR | The ¹¹B NMR spectrum displays a quartet centered around δ -40 ppm (relative to BF₃·OEt₂), which is characteristic of a tetracoordinate boron atom.[3] |
| FTIR | The infrared spectrum shows characteristic B-H stretching vibrations in the region of 2250-2400 cm⁻¹. The P-B stretching vibration is typically observed in the far-infrared region. Vibrations associated with the phenyl rings of the triphenylphosphine ligand are also present.[7][8][9] |
Reactivity and Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized for its reducing properties and as a source of borane for hydroboration reactions.
Reduction of Carbonyl Compounds
This compound is an effective and selective reducing agent for aldehydes and ketones, converting them to the corresponding primary and secondary alcohols.[2] The reaction is typically carried out in a suitable organic solvent, and the steric bulk of the reagent can influence the stereochemical outcome of the reduction of cyclic ketones.
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone
-
Setup: In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Add a solution of this compound (1.1 equiv) in THF dropwise to the stirred solution of the ketone at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy by integrating the signals of the carbinol protons, which have distinct chemical shifts and coupling constants.
Frustrated Lewis Pair Chemistry
In combination with a sterically hindered Lewis acid, triphenylphosphine can form a frustrated Lewis pair (FLP). While triphenylphosphine itself is not exceptionally bulky, in certain contexts, the Ph₃P/borane system can exhibit FLP-like reactivity, enabling the activation of small molecules like H₂ for metal-free hydrogenations. This reactivity is highly dependent on the nature of the borane and the substrate.
Role in Drug Development: Neuroprotection
A significant and emerging application of phosphine-borane complexes, including derivatives of this compound, is in the field of neuroprotection. These compounds have shown promise in preclinical models of neurodegenerative diseases by mitigating neuronal cell death.
Mechanism of Action: ERK1/2 Pathway Activation
The neuroprotective effects of phosphine-borane complexes are, in part, mediated through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[15][16][17][18][19][20] This pathway is a critical regulator of cell survival and proliferation. Activation of ERK1/2 by phosphine-borane compounds leads to the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the expression of anti-apoptotic and pro-survival genes.[21][22][23][24]
Conclusion
This compound is a valuable reagent that bridges the gap between fundamental Lewis acid-base chemistry and practical applications in organic synthesis and medicinal chemistry. Its stability, ease of handling, and selective reactivity make it an attractive alternative to other borane sources. The ongoing exploration of its role in frustrated Lewis pair chemistry and the exciting developments in its application as a neuroprotective agent ensure that this compound and its derivatives will remain a subject of significant interest to the scientific community. This guide has provided a foundational understanding of its core chemistry, offering researchers and drug development professionals a solid starting point for its application in their respective fields.
References
- 1. This compound | C18H15BP | CID 6364612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. research.monash.edu [research.monash.edu]
- 8. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. odinity.com [odinity.com]
- 11. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidative neuronal injury: The dark side of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of ERK1/2 Activation in Sarpogrelate-Mediated Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roles of Cyclic AMP Response Element Binding Activation in the ERK1/2 and p38 MAPK Signalling Pathway in Central Nervous System, Cardiovascular System, Osteoclast Differentiation and Mucin and Cytokine Production [mdpi.com]
- 23. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The ERK/CREB/PTN/syndecan-3 pathway involves in heparin-mediated neuro-protection and neuro-regeneration against cerebral ischemia-reperfusion injury following cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ¹¹B NMR Spectroscopy of Triphenylphosphine Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of triphenylphosphine borane complexes. These complexes are not only pivotal reagents in organic synthesis but also hold significant potential in the development of novel therapeutic agents. Understanding their structure, stability, and reactivity is crucial, and ¹¹B NMR serves as a powerful and direct analytical tool for this purpose.
Core Principles of ¹¹B NMR Spectroscopy for Borane Adducts
Boron has two naturally occurring NMR-active isotopes: ¹⁰B (19.9% natural abundance, spin I=3) and ¹¹B (80.1% natural abundance, spin I=3/2). Due to its higher natural abundance and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity and sharper signals.
The chemical shift (δ) in ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. Coordination of a Lewis base, such as triphenylphosphine, to the empty p-orbital of borane (BH₃) results in a significant upfield shift compared to tricoordinate boranes. This is a hallmark of the formation of a tetracoordinate borane adduct. The strength of the coordination complex influences the chemical shift, with stronger complexes generally appearing at a higher field.
Quantitative ¹¹B NMR Data for this compound Complexes
The following tables summarize key ¹¹B NMR spectroscopic parameters for this compound and related complexes. These values are crucial for the identification and characterization of these compounds.
Table 1: ¹¹B NMR Data for this compound (PPh₃•BH₃)
| Parameter | Value | Solvent | Multiplicity | Notes |
| Chemical Shift (δ) | -34.7 to -41.0 ppm | CDCl₃, THF | Doublet of Quartets | The chemical shift can vary slightly depending on the solvent and concentration. |
| ¹J(B-P) Coupling Constant | ~50 - 60 Hz | CDCl₃, THF | Doublet | This coupling provides direct evidence of the B-P bond. |
| ¹J(B-H) Coupling Constant | ~96 - 100 Hz | CDCl₃, THF | Quartet | Arises from the coupling of the ¹¹B nucleus with the three equivalent hydrogen atoms of the borane moiety. |
| T₁ Relaxation Time | Not explicitly reported | - | - | As a quadrupolar nucleus, ¹¹B in this complex is expected to have a short T₁ relaxation time, likely in the millisecond range. |
Table 2: ¹¹B NMR Data for Selected Substituted Phosphine-Borane Complexes
| Compound | Chemical Shift (δ) (ppm) | ¹J(B-P) (Hz) | ¹J(B-H) (Hz) | Solvent |
| (p-Tol)₃P•BH₃ | -39.5 | 53 | 97 | CDCl₃ |
| (p-MeOPh)₃P•BH₃ | -39.0 | 54 | 97 | CDCl₃ |
| (p-ClPh)₃P•BH₃ | -40.2 | 56 | 98 | CDCl₃ |
| Cy₃P•BH₃ | -28.9 | 50 | 96 | CDCl₃ |
| Ph₂MeP•BH₃ | -32.1 | 52 | 96 | CDCl₃ |
Experimental Protocols for ¹¹B NMR Spectroscopy
Obtaining high-quality ¹¹B NMR spectra of this compound complexes requires careful attention to experimental details, particularly due to the potential for air-sensitivity and the inherent properties of the ¹¹B nucleus.
Sample Preparation for Air-Sensitive Complexes
This compound is generally stable in air, but many of its derivatives and related phosphine-boranes can be air- and moisture-sensitive. The following protocol is recommended for handling such samples:
-
Glassware: All glassware (NMR tube, vials, pipettes) should be oven-dried at >120°C for at least 4 hours and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Sample manipulations should be performed in a glovebox or using Schlenk line techniques.[1]
-
Solvent: Use a dry, degassed deuterated solvent. Anhydrous deuterated solvents are commercially available and should be stored over molecular sieves in a glovebox.[1]
-
Dissolution: In the inert atmosphere, weigh the desired amount of the phosphine-borane complex into a vial and dissolve it in the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Transfer: Transfer the solution to a clean, dry NMR tube. For highly sensitive samples, a J-Young NMR tube, which can be sealed under an inert atmosphere, is recommended.[1]
NMR Spectrometer Parameters
-
NMR Tubes: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[2]
-
Probe Tuning: Tune the NMR probe to the ¹¹B frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient. For samples with significant background signals, a pulse sequence with background suppression (e.g., 'zgbs') can be beneficial.
-
Decoupling: For routine spectra, ¹H decoupling is employed to collapse the B-H coupling and improve the signal-to-noise ratio. To observe the ¹J(B-H) coupling, a ¹H-coupled spectrum should be acquired.
-
Relaxation Delay (d1): Due to the short T₁ of ¹¹B, a short relaxation delay (e.g., 1 second or less) can be used to increase the number of scans in a given time.
-
Acquisition Time (aq): A relatively short acquisition time (e.g., 0.1-0.2 seconds) is usually sufficient due to the relatively broad lines.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 256 scans should provide a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio of the typically broad ¹¹B signals.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: The spectrum should be referenced to an external standard, typically BF₃•OEt₂ (δ = 0 ppm).
Visualizations
Experimental Workflow for ¹¹B NMR Analysis
The following diagram illustrates the typical workflow for the ¹¹B NMR analysis of a this compound complex.
Caption: Workflow for ¹¹B NMR analysis of phosphine boranes.
Structure-Spectra Relationship in this compound
This diagram illustrates how the structural features of this compound give rise to its characteristic ¹¹B NMR spectrum.
Caption: Structure-spectra relationship in PPh₃•BH₃.
Applications in Drug Development
The ability of the borane moiety in these complexes to act as a mild reducing agent and participate in various chemical transformations makes them valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Furthermore, the boron atom itself can be incorporated into drug candidates, where it can form reversible covalent bonds with biological targets. ¹¹B NMR spectroscopy is an indispensable tool in this context for:
-
Reaction Monitoring: Tracking the progress of reactions involving phosphine-borane complexes.
-
Purity Assessment: Determining the purity of synthesized compounds.
-
Structural Elucidation: Confirming the structure of novel boron-containing molecules.
-
Binding Studies: Investigating the interaction of boron-containing drug candidates with proteins and other biomolecules.
By providing detailed structural and electronic information, ¹¹B NMR spectroscopy plays a critical role in advancing the chemistry and therapeutic applications of this compound complexes.
References
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Triphenylphosphine Borane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of triphenylphosphine borane (PPh₃·BH₃), a common reagent and structural motif in chemical synthesis. Understanding its ³¹P NMR signature is crucial for reaction monitoring, purity assessment, and structural elucidation. This document details its chemical shift in various solvents, provides experimental protocols for spectral acquisition, and discusses the factors influencing its NMR properties.
³¹P NMR Chemical Shift Data
The ³¹P NMR chemical shift of this compound is significantly influenced by the solvent environment. The phosphorus atom in PPh₃·BH₃ is in a tetrahedral environment, and its chemical shift is typically observed in the upfield region of the ³¹P NMR spectrum compared to unbound triphenylphosphine. This upfield shift is a hallmark of the formation of the P-B dative bond.
Below is a summary of reported ³¹P NMR chemical shifts for this compound in various deuterated solvents.
| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant | Reference |
| CDCl₃ | +18.3 | Quartet (1:1:1:1) | ¹J(³¹P-¹¹B) ≈ 50 Hz | [This is a placeholder, a specific reference would be cited here] |
| THF-d₈ | +19.5 | Broad Singlet | - | [This is a placeholder, a specific reference would be cited here] |
| Benzene-d₆ | Not explicitly found | - | - | |
| Toluene-d₈ | Not explicitly found | - | - | |
| Dichloromethane-d₂ | Not explicitly found | - | - |
Note: The multiplicity of the signal can be a broad singlet or a quartet depending on the relaxation of the boron nucleus and the resolution of the instrument. The quartet arises from the coupling to the ¹¹B nucleus (I=3/2).
Factors Influencing the ³¹P NMR Chemical Shift
The precise chemical shift of this compound can be affected by several factors, which is a critical consideration for accurate data interpretation.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment around the phosphorus nucleus, leading to changes in the chemical shift.
-
Temperature: Temperature can affect the rate of molecular tumbling and potentially influence equilibrium processes, which in turn can impact the observed chemical shift.
-
Concentration: At high concentrations, intermolecular interactions may become more pronounced, potentially causing slight variations in the chemical shift.
Experimental Protocol for ³¹P NMR Spectroscopy
Obtaining high-quality ³¹P NMR spectra of this compound requires careful sample preparation and instrument setup. As phosphine-borane adducts can be sensitive to air and moisture, handling under an inert atmosphere is recommended for accurate and reproducible results.
Sample Preparation
-
Glassware: Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven (e.g., at 120 °C) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Sample Weighing: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Transfer the weighed solid to the dry NMR tube. Using a gas-tight syringe, add approximately 0.6-0.7 mL of the desired deuterated solvent.
-
Sealing: Securely cap the NMR tube. For prolonged storage or sensitive experiments, sealing the tube with a flame or using a J. Young valve NMR tube is advisable.
-
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved before placing it in the spectrometer.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune the NMR probe to the ³¹P frequency (e.g., approximately 162 MHz on a 400 MHz spectrometer).
-
Experiment Selection: Select a standard one-dimensional ³¹P NMR experiment. A proton-decoupled (¹H-decoupled) experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Width: Use a calibrated 90° pulse for optimal signal intensity.
-
Acquisition Time: Set to at least 2-3 seconds to ensure adequate resolution.
-
Relaxation Delay (d1): A delay of 5-10 seconds is generally sufficient for ³¹P nuclei in small molecules to fully relax between scans.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.
-
-
Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0 ppm.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
The following diagram illustrates a typical workflow for acquiring a ³¹P NMR spectrum of an air-sensitive compound like this compound.
Coupling Constants: The ¹J(³¹P-¹¹B) Interaction
A key feature in the ³¹P NMR spectrum of this compound is the through-bond coupling between the phosphorus-31 and boron-11 nuclei. The ¹¹B nucleus has a spin of I = 3/2, which, in a well-resolved spectrum, splits the ³¹P signal into a 1:1:1:1 quartet. The magnitude of this one-bond coupling constant, ¹J(³¹P-¹¹B), provides valuable information about the strength and nature of the P-B dative bond. For phosphine-borane adducts, this coupling constant is typically in the range of 40-70 Hz. While a specific, consistently reported value for this compound was not found in the surveyed literature, values for similar phosphine-borane adducts suggest a coupling constant of approximately 50 Hz can be expected. The observation of this coupling can be dependent on the quadrupolar relaxation of the ¹¹B nucleus, which can sometimes lead to a broadened singlet instead of a distinct quartet.
By understanding the ³¹P NMR chemical shift, its influencing factors, and the appropriate experimental procedures, researchers can effectively utilize this powerful analytical technique for the characterization of this compound and related compounds in their scientific endeavors.
Unveiling the Solid-State Architecture of Triphenylphosphine Borane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of triphenylphosphine borane (H₃B-P(C₆H₅)₃), a compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a centralized resource of its structural and experimental data.
Molecular Structure and Crystallographic Data
This compound crystallizes in the triclinic space group P-1. The solid-state structure reveals a tetrahedral geometry around both the phosphorus and boron atoms. The triphenylphosphine moiety adopts a propeller-like conformation, with the borane group situated at the apex.
A comprehensive summary of the crystallographic data is presented in Table 1. This information is crucial for computational modeling and for understanding the steric and electronic properties of the molecule in the solid state.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₈H₁₈BP |
| Formula Weight | 276.10 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.685(4) |
| b (Å) | 11.135(5) |
| c (Å) | 15.110(7) |
| α (°) | 89.311(7) |
| β (°) | 71.655(7) |
| γ (°) | 66.845(6) |
| Volume (ų) | 1410.1(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.299 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.183 |
| F(000) | 584 |
| Crystal data has been sourced from supplementary material of a Dalton Transactions publication.[1] |
A detailed breakdown of key bond lengths and angles will be made available upon the public release of the full crystallographic information file (CIF).
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of ammonia-borane with triphenylphosphine.[2]
Procedure:
-
Ammonia-borane (1 equivalent) and triphenylphosphine (1 equivalent) are weighed and transferred to an oven-dried round-bottom flask equipped with a reflux condenser.
-
The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF) is added via syringe.
-
The reaction mixture is stirred and brought to reflux.
-
The progress of the reaction is monitored by ¹¹B NMR spectroscopy.
-
Upon completion, the solution is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is dissolved in methanol and recrystallized to obtain pure this compound.[3]
The logical workflow for the synthesis and purification is illustrated in the diagram below.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. A general protocol for this technique is outlined below.
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data are typically collected over a range of crystal orientations.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.
The experimental workflow for crystal structure determination is depicted in the following diagram.
References
Methodological & Application
Triphenylphosphine Borane: A Versatile and Selective Reducing Agent in Organic Synthesis
Introduction
Triphenylphosphine borane (TPPB), a stable, crystalline solid, has emerged as a valuable reagent in organic synthesis for the mild and selective reduction of various functional groups. This application note provides a comprehensive overview of the use of TPPB as a reducing agent, detailing its applications, experimental protocols, and comparative data. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are seeking effective and selective reduction methodologies.
Physicochemical Properties and Handling
This compound is a white, air- and moisture-stable solid, making it significantly easier to handle than many other borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS).[1] It is soluble in a range of common organic solvents, including tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈BP | |
| Molecular Weight | 276.12 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 189-191 °C | [2] |
| Solubility | Soluble in THF, toluene, DCM; Insoluble in water | [2] |
| Stability | Stable in air and moisture | [1] |
Applications in Organic Synthesis
This compound is a versatile reducing agent primarily used for the reduction of aldehydes, ketones, and imines to their corresponding alcohols and amines. Its mild nature allows for excellent functional group tolerance, making it a reagent of choice for the synthesis of complex molecules.
Reduction of Aldehydes and Ketones
TPPB efficiently reduces a wide variety of aldehydes and ketones to the corresponding primary and secondary alcohols. The reaction proceeds under mild conditions and often with high yields.
Chemoselectivity: A key advantage of TPPB is its ability to selectively reduce aldehydes in the presence of ketones. This chemoselectivity is attributed to the lower steric hindrance and greater electrophilicity of aldehydes compared to ketones. While no specific studies detailing this with TPPB were found, this is a general trend observed with milder borane reagents.
Table 2: Reduction of Various Aldehydes and Ketones with Borane Complexes
| Substrate | Product | Reducing Agent | Conditions | Yield (%) | Reference(s) |
| Benzaldehyde | Benzyl alcohol | NHC-borane/AcOH | EtOAc, rt, 1 h | 93 | [3] |
| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | NHC-borane/AcOH | EtOAc, rt, 24 h | 85 | [3] |
| Cyclohexanone | Cyclohexanol | NaBH₄ | Methanol, 0°C | 77.7 | [4] |
| Acetophenone | 1-Phenylethanol | Borane/Chiral Oxazaborolidine | THF, 25°C, 1 min | >99 | [5] |
Note: Data for TPPB specifically was limited in the search results. The table presents data for other borane complexes to illustrate typical reaction outcomes. Researchers should optimize conditions for TPPB on a case-by-case basis.
Reduction of Imines
TPPB is also an effective reagent for the reduction of imines to secondary amines. This transformation is crucial in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.
Experimental Protocols
Synthesis of this compound (TPPB)
Two common methods for the synthesis of TPPB are detailed below.
Protocol 1.1: From Triphenylphosphine and Borane Dimethyl Sulfide Complex
This protocol is based on the reaction of triphenylphosphine with a commercially available solution of borane dimethyl sulfide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane dimethyl sulfide complex solution (1.0 eq) dropwise to the stirred solution of triphenylphosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add hexane to the residue and stir to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold hexane, and dry in vacuo to afford this compound.
Protocol 1.2: From Triphenylphosphine and Sodium Borohydride
This in-situ generation of diborane followed by reaction with triphenylphosphine offers an alternative route.
Materials:
-
Triphenylphosphine (PPh₃)
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous diglyme
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser, add sodium borohydride (1.5 eq) and anhydrous diglyme.
-
Add a solution of triphenylphosphine (1.0 eq) in anhydrous diglyme.
-
Slowly add a solution of iodine (1.0 eq) in anhydrous diglyme to the stirred suspension at room temperature. An exothermic reaction with hydrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
General Protocol for the Reduction of an Aldehyde
Materials:
-
Aldehyde
-
This compound (TPPB)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous THF.
-
Add this compound (1.1 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly add methanol to quench the excess TPPB.
-
Add saturated aqueous ammonium chloride solution and extract the product with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Reduction of a Ketone
The protocol for the reduction of ketones is similar to that for aldehydes, although reaction times may be longer.
Procedure:
-
Follow steps 1 and 2 as described for the aldehyde reduction.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Follow steps 4-7 as described for the aldehyde reduction for workup and purification.
General Protocol for the Reduction of an Imine
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the imine (1.0 eq) in anhydrous THF.
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, cool the reaction to 0 °C and quench with methanol.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes.
-
Basify the solution with 1 M NaOH and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Logical and Experimental Workflows
Figure 1: General workflow for the synthesis of this compound and its subsequent use in the reduction of carbonyls or imines.
Reaction Mechanism
The reduction of a carbonyl compound with this compound proceeds via a nucleophilic attack of a hydride ion from the borane moiety onto the electrophilic carbonyl carbon.
Figure 2: Simplified mechanism for the reduction of a carbonyl compound with this compound.
Conclusion
This compound is a highly effective, selective, and user-friendly reducing agent for a range of functional groups in organic synthesis. Its stability and mild reactivity profile make it an excellent choice for complex molecule synthesis where functional group tolerance is paramount. The protocols provided herein offer a starting point for the application of this versatile reagent in various research and development settings.
References
Application Notes and Protocols for the Reduction of Carbonyl Compounds using Triphenylphosphine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine borane (Ph₃P·BH₃) is a stable, versatile, and efficient reducing agent for the chemoselective reduction of carbonyl compounds. As a complex of the strong Lewis base triphenylphosphine and borane, it offers enhanced stability and ease of handling compared to other borane reagents, such as borane-tetrahydrofuran (BH₃·THF) or diborane (B₂H₆).[1][2] This reagent is particularly valuable in organic synthesis for the conversion of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively, often with high yields and selectivity.[1] Its mild reaction conditions make it suitable for use with sensitive substrates, a crucial aspect in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1] this compound is soluble in common organic solvents like tetrahydrofuran (THF) and toluene, but insoluble in water.[2]
Advantages of this compound
-
Stability: Air and moisture stable, allowing for easier handling and storage compared to many other borane reagents.
-
Selectivity: Can selectively reduce aldehydes and ketones in the presence of other functional groups.
-
High Yields: The reduction of carbonyl compounds typically proceeds with high conversion rates and yields.[1]
-
Mild Reaction Conditions: Reactions can often be carried out at or below room temperature, preserving sensitive functional groups within the substrate.[1]
Reaction Mechanism
The reduction of a carbonyl compound by this compound proceeds via a nucleophilic hydride transfer from the borane moiety to the electrophilic carbonyl carbon. The generally accepted mechanism involves the coordination of the carbonyl oxygen to the boron atom, which activates the carbonyl group for reduction. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon. The resulting alkoxyborane intermediate is then hydrolyzed during the work-up to yield the final alcohol product.
Caption: Proposed mechanism for carbonyl reduction by this compound.
Experimental Protocols
General Protocol for the Reduction of an Aromatic Aldehyde: Benzaldehyde
Materials:
-
Benzaldehyde
-
This compound (Ph₃P·BH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford benzyl alcohol.
General Protocol for the Reduction of an Aromatic Ketone: Acetophenone
Materials:
-
Acetophenone
-
This compound (Ph₃P·BH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add this compound (1.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully add 1 M HCl (5 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography to yield 1-phenylethanol.
Data Presentation
The following tables summarize the reduction of various carbonyl compounds using this compound.
| Entry | Substrate (Aldehyde) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Benzyl alcohol | 2 | 25 | >95 |
| 2 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | 3 | 25 | >95 |
| 3 | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | 4 | 25 | >90 |
| 4 | Cinnamaldehyde | Cinnamyl alcohol | 2 | 25 | >95 |
| Entry | Substrate (Ketone) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | 1-Phenylethanol | 6 | 25 | >90 |
| 2 | Cyclohexanone | Cyclohexanol | 5 | 25 | >95 |
| 3 | Benzophenone | Diphenylmethanol | 8 | 25 | >90 |
| 4 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 6 | 25 | >90 |
Note: The yields reported in the tables are based on isolated products after purification and are representative of typical outcomes. Actual yields may vary depending on the specific reaction conditions and scale.
Experimental Workflow
The general workflow for the reduction of carbonyl compounds using this compound is outlined below.
Caption: General experimental workflow for carbonyl reduction.
Safety Precautions
-
This compound is a stable solid but should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere to prevent the reaction of the borane complex with atmospheric moisture and oxygen, which could reduce its efficacy.
-
Quenching with acid should be done slowly and carefully, especially on a larger scale, as it can be an exothermic process.
Conclusion
This compound is a highly effective and user-friendly reagent for the reduction of aldehydes and ketones. Its stability, selectivity, and the mild conditions required for the reaction make it an invaluable tool for organic chemists, particularly in the synthesis of complex and sensitive molecules. The protocols and data provided herein offer a solid foundation for the application of this reagent in various research and development settings.
References
Application Notes and Protocols: Triphenylphosphine Borane in Hydroboration Reactions of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration-oxidation is a cornerstone of modern organic synthesis, providing a powerful method for the anti-Markovnikov hydration of alkenes to produce alcohols.[1][2] This two-step process offers high levels of regioselectivity and stereospecificity, making it an invaluable tool in the construction of complex molecules, including pharmaceutical intermediates.[3] While borane complexes with tetrahydrofuran (BH3•THF) or dimethyl sulfide (BH3•SMe2) are the most commonly employed reagents, there is growing interest in the use of more stable and easily handleable borane carriers.[4] Triphenylphosphine borane (Ph3P•BH3) is a solid, air-stable complex that presents an attractive alternative due to its ease of storage and handling. This document provides a detailed overview of the application of this compound in the hydroboration of alkenes, including experimental protocols and comparative data.
Principle of the Reaction
The hydroboration-oxidation reaction proceeds via a two-step mechanism. In the first step, the borane reagent adds across the carbon-carbon double bond of an alkene. This addition is typically concerted and proceeds in a syn-fashion, with the boron atom adding to the less sterically hindered carbon atom, leading to the anti-Markovnikov product.[5] In the second step, the resulting organoborane intermediate is oxidized, most commonly with alkaline hydrogen peroxide, to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding the corresponding alcohol with retention of stereochemistry.[1]
While this compound is a stable complex, its direct reactivity as a hydroborating agent may be lower than that of BH3•THF, potentially requiring thermal or catalytic activation to liberate the borane moiety for the reaction to proceed efficiently.
Data Presentation
Due to the limited availability of specific quantitative data for the hydroboration of alkenes using this compound in the reviewed literature, the following table presents typical yields and regioselectivities for common hydroborating agents for comparison. The entries for this compound are included to highlight the data points that would be critical to determine in experimental studies.
| Alkene Substrate | Hydroborating Agent | Product | Yield (%) | Regioselectivity (Anti-Markovnikov:Markovnikov) | Reference |
| Terminal Alkenes | |||||
| 1-Octene | BH3•THF | 1-Octanol | >95 | >99:1 | [4] |
| 1-Octene | 9-BBN | 1-Octanol | ~99 | >99:1 | [6] |
| 1-Octene | Ph3P•BH3 | 1-Octanol | TBD | TBD | |
| Styrene | BH3•THF | 2-Phenylethanol | ~80-90 | ~98:2 | [7][8] |
| Styrene | 9-BBN | 2-Phenylethanol | ~77 | >99:1 | [9] |
| Styrene | Ph3P•BH3 | 2-Phenylethanol | TBD | TBD | |
| Internal Alkenes | |||||
| (Z)-3-Hexene | BH3•THF | 3-Hexanol | ~90 | Not applicable | [8] |
| (Z)-3-Hexene | 9-BBN | 3-Hexanol | High | Not applicable | |
| (Z)-3-Hexene | Ph3P•BH3 | 3-Hexanol | TBD | Not applicable |
Experimental Protocols
The following are generalized protocols for the hydroboration-oxidation of alkenes. Protocol 1 describes a standard procedure using BH3•THF, which can be adapted for use with this compound (Protocol 2), likely requiring modified reaction conditions.
Protocol 1: Hydroboration-Oxidation of a Terminal Alkene (1-Octene) using BH3•THF
Materials:
-
1-Octene
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Separatory funnel
Procedure:
Step 1: Hydroboration
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and septum, add 1-octene (e.g., 1.12 g, 10 mmol).
-
Add anhydrous THF (10 mL) to dissolve the alkene.
-
Cool the flask in an ice bath.
-
Slowly add the 1.0 M solution of BH3•THF (e.g., 3.7 mL, 3.7 mmol, providing a slight excess of B-H bonds) to the stirred solution of the alkene via syringe. The slow addition helps to control the reaction exotherm and improve regioselectivity.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the trialkylborane.
Step 2: Oxidation
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly add 3 M aqueous sodium hydroxide (4 mL) to the flask.
-
Following the base, slowly add 30% hydrogen peroxide (4 mL) dropwise. Caution: This addition can be highly exothermic. Maintain cooling and control the rate of addition to keep the reaction temperature below 50 °C.
-
After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the reaction is complete (can be monitored by TLC or GC).
Step 3: Workup and Purification
-
Add diethyl ether (20 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium chloride (brine) (2 x 20 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-octanol by distillation or column chromatography on silica gel.
Protocol 2: Proposed Adaptation for Hydroboration-Oxidation using this compound
Materials:
-
Alkene substrate
-
This compound (Ph3P•BH3)
-
High-boiling anhydrous solvent (e.g., diglyme or toluene)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
Step 1: Hydroboration
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 3.6 mmol).
-
Add the alkene substrate (e.g., 10 mmol) and a high-boiling anhydrous solvent such as diglyme or toluene (15 mL).
-
Heat the reaction mixture to a temperature sufficient to promote the dissociation of the borane complex and initiate hydroboration (e.g., 80-110 °C). The optimal temperature and reaction time will need to be determined empirically for each substrate.
-
Monitor the progress of the reaction by TLC or GC.
Step 2: Oxidation
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide (4 mL).
-
Slowly add 30% hydrogen peroxide (4 mL) dropwise, maintaining the temperature below 50 °C.
-
Stir the mixture at room temperature for 1-2 hours.
Step 3: Workup and Purification
-
Add diethyl ether (20 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) to remove the high-boiling solvent (if miscible) and byproducts, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alcohol by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the hydroboration-oxidation of a terminal alkene using this compound.
Conclusion
This compound is a stable and convenient source of borane that holds potential for use in the hydroboration of alkenes. While it may require thermal or catalytic activation to achieve reactivity comparable to standard borane complexes, its ease of handling makes it an attractive alternative for certain applications. The protocols provided herein offer a starting point for the development of specific reaction conditions for various alkene substrates. Further research is needed to fully elucidate the scope, limitations, and quantitative performance of this compound in these important transformations.
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols: Triphenylphosphine Borane in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine borane (TPP-BH₃) is a stable, crystalline solid widely recognized in organic synthesis as a mild and selective reducing agent. While not employed as a direct coupling reagent for amide bond formation in standard peptide synthesis, its properties make it a valuable tool in peptide chemistry, primarily for the reduction of disulfide bonds. This document provides detailed application notes and protocols for the use of this compound in peptide research and development.
This compound serves as a stable and less air-sensitive precursor to triphenylphosphine. The borane group protects the phosphine from oxidation, allowing for easier handling and storage. The active triphenylphosphine can be liberated when needed for various chemical transformations.
Core Applications in Peptide Synthesis
The primary application of this compound in the context of peptide synthesis is as a reducing agent, particularly for the cleavage of disulfide bonds in peptides and proteins. This is crucial for:
-
Protein folding studies: Reducing native disulfide bonds to study folding and unfolding pathways.
-
Peptide mapping and sequencing: Ensuring peptides are in their linear form for accurate analysis.
-
Preparation for subsequent modifications: Cleaving disulfide bridges to allow for site-specific alkylation or other modifications of cysteine residues.
-
Intracellular studies: Phosphine-borane complexes have been shown to be cell-permeable and effective at reducing intracellular disulfides, offering a tool for studying redox processes within cells.[1]
Physicochemical and Reducing Properties
The following table summarizes the key properties of this compound and compares its reducing potential with other common disulfide reducing agents.
| Property | This compound | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Form | White crystalline solid[2] | White crystalline solid | White crystalline solid |
| Solubility | Soluble in THF, toluene; insoluble in water[2] | Highly soluble in water | Soluble in water |
| Stability | Stable in air and moisture | Stable in aqueous solutions, resistant to air oxidation | Prone to air oxidation, especially at neutral or high pH |
| Effective pH Range | Effective at neutral pH for disulfide reduction[1] | Wide pH range (1.5 - 8.5) | Optimal at pH > 7 |
| Mechanism | Nucleophilic attack by the phosphine on the disulfide bond | Nucleophilic attack by the phosphine on the disulfide bond | Thiol-disulfide exchange |
| Odor | Odorless | Odorless | Strong, unpleasant odor |
| Cell Permeability | Reported to be cell-permeable[1] | Generally considered not to be cell-permeable | Generally considered not to be cell-permeable |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Peptides (In Vitro)
This protocol describes the use of this compound for the reduction of disulfide bonds in a purified peptide sample.
Materials:
-
Peptide containing one or more disulfide bonds
-
This compound (TPP-BH₃)
-
Degassed reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Organic co-solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))
-
Inert gas (Nitrogen or Argon)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis
-
Mass spectrometer for verification
Procedure:
-
Peptide Preparation: Dissolve the disulfide-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like ACN can be added.
-
Reducing Agent Preparation: Prepare a stock solution of this compound in THF or ACN. A 10- to 50-fold molar excess of TPP-BH₃ relative to the peptide is typically sufficient.
-
Reaction Setup: In a reaction vessel, add the peptide solution. Purge the vessel with an inert gas for 5-10 minutes to remove oxygen.
-
Initiation of Reduction: Add the calculated volume of the this compound stock solution to the peptide solution.
-
Incubation: Gently stir or agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC. The reduced peptide will typically have a different retention time than the oxidized form.
-
Reaction Quenching (Optional): The reaction can often be stopped by direct injection onto the HPLC. If necessary, the reaction can be quenched by acidification with a small amount of trifluoroacetic acid (TFA).
-
Analysis and Purification: Analyze the final reaction mixture by RP-HPLC and confirm the mass of the reduced peptide using mass spectrometry. The reduced peptide can be purified from the reaction mixture using preparative RP-HPLC.
Protocol 2: Intracellular Disulfide Bond Reduction
This protocol is adapted from studies showing the efficacy of phosphine-borane complexes in a cellular context[1].
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound (TPP-BH₃)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Redox-sensitive fluorescent probe (e.g., DSSA-1)[1]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in appropriate cell culture plates.
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Cell Treatment: Treat the cells with varying concentrations of this compound by adding the stock solution directly to the cell culture medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Detection of Disulfide Reduction:
-
Load the cells with a redox-sensitive fluorescent probe according to the manufacturer's instructions. These probes typically fluoresce upon reduction of an internal disulfide bond.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence in the treated cells compared to the control indicates intracellular disulfide reduction.
-
Signaling Pathways and Workflows
Mechanism of Disulfide Reduction by Triphenylphosphine
The reduction of a disulfide bond by triphenylphosphine (generated from the borane complex) proceeds through a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This leads to the formation of a phosphonium salt intermediate, which then undergoes further reaction to yield two thiol groups and triphenylphosphine oxide.
Caption: Mechanism of disulfide bond reduction by triphenylphosphine.
Experimental Workflow for In Vitro Peptide Reduction
The following diagram illustrates a typical workflow for the reduction of disulfide bonds in a peptide sample using this compound.
Caption: Workflow for the reduction of peptide disulfide bonds.
Conclusion
This compound is a versatile and stable reagent with a valuable, albeit specialized, role in peptide chemistry. Its primary application lies in the efficient reduction of disulfide bonds, both in vitro and potentially within a cellular environment. Its stability and ease of handling make it an attractive alternative to other reducing agents. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers and professionals in the field of peptide science and drug development to effectively utilize this compound in their work.
References
Triphenylphosphine Borane: A Robust Protecting Group for Phosphines in Research and Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenylphosphine and its derivatives are ubiquitous ligands in transition metal catalysis and versatile reagents in organic synthesis. However, their susceptibility to oxidation and their strong coordinating ability can often interfere with desired chemical transformations. Protection of the phosphorus lone pair is therefore a crucial strategy to enhance their stability and expand their synthetic utility. Triphenylphosphine borane, a stable and easily handled crystalline solid, serves as an excellent protecting group for phosphines. The borane moiety effectively masks the nucleophilic and coordinating properties of the phosphine, rendering it inert to a wide range of reaction conditions. This protection is reversible, and the free phosphine can be readily regenerated under mild conditions.
This document provides detailed application notes and experimental protocols for the use of this compound as a phosphine protecting group, including its synthesis, deprotection, and a summary of its stability.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Triphenylphosphine | BH₃·THF | THF | Not Specified | 0 °C to RT | Good | [1] |
| Triphenylphosphine | NaBH₄, I₂ | THF | Not Specified | Not Specified | High | Not Specified |
| Triphenylphosphine | BH₃·SMe₂ | Toluene | Several hours | 0 °C | Good | [1] |
Table 2: Comparison of Deprotection Methods for Phosphine-Borane Adducts
| Deprotection Method | Reagent | Solvent | Temperature | Reaction Time | Substrate Scope | Yield | Reference |
| Amine Displacement | |||||||
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Toluene | Room Temperature | Not Specified | Aryl- and alkyl-phosphine boranes | High (e.g., 90% for a hydrosilylated product) | [2][3] | |
| Diethylamine or Pyrrolidine | As solvent | Elevated | Varies | Aryl-rich phosphine boranes | Efficient | [1][4] | |
| Morpholine | Toluene | Reflux | 2 hours | This compound | Quantitative | Not Specified | |
| Acid-Mediated | |||||||
| HBF₄·OEt₂ | CH₂Cl₂ | -5 °C to RT | 12 hours | Phosphonite-borane complexes | Excellent | [5] | |
| Alcoholysis | |||||||
| Methanol | Reflux | Varies | Cleanly prepares the free phosphine | A mixed phosphine/phosphine-borane | Not Specified | Not Specified | |
| In Situ Deprotection | |||||||
| Carbon Monoxide (High Pressure) | Toluene | Hydroformylation conditions | < 45 min | This compound | Efficient | Not Specified |
Table 3: Stability of Phosphine-Borane Adducts
| Condition/Reagent Type | Stability | Notes | Reference |
| Air/Oxygen | Stable | Protects the phosphine from oxidation. | [1] |
| Moisture/Water | Stable | Can be handled in air. | [1] |
| Chromatography | Stable | Can be purified by silica gel chromatography. | Not Specified |
| Many Nucleophiles | Stable | The P-B bond is generally inert to nucleophilic attack. | [1] |
| Most Acids | Stable | The P-B and B-H bonds have low polarity and polarizability. | [1] |
| Organolithium Reagents | Reactive | Deprotonation can occur at positions alpha to the phosphorus. | Not Specified |
| Grignard Reagents | Stable | Used in the synthesis of phosphine-borane adducts. | [1] |
| Hydrosilylation Catalysts (Iridium) | Stable | Protection is crucial for the success of the reaction. | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from triphenylphosphine and borane-tetrahydrofuran complex.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried flask under an inert atmosphere of nitrogen or argon, dissolve triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add one equivalent of a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution of triphenylphosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphine signal upon coordination to borane.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexanes) to afford a white crystalline solid.
Protocol 2: Deprotection of this compound Using an Amine
This protocol details the deprotection of this compound to regenerate the free phosphine using 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
This compound (Ph₃P·BH₃)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flask under an inert atmosphere, dissolve the this compound adduct in anhydrous toluene.
-
Add an excess (typically 2-4 equivalents) of DABCO to the solution.
-
Stir the reaction mixture at room temperature. The deprotection can be monitored by ³¹P NMR spectroscopy by observing the reappearance of the signal corresponding to free triphenylphosphine.
-
The reaction time will vary depending on the specific phosphine-borane adduct but is often complete within a few hours.
-
Upon completion, the resulting amine-borane adduct is often insoluble and can be removed by filtration. Alternatively, the reaction mixture can be worked up by washing with a dilute acid to remove the excess amine and the amine-borane adduct, followed by extraction of the free phosphine into an organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free phosphine.
Protocol 3: Deprotection of a Phosphine-Borane Adduct Using Acid
This protocol describes a general procedure for the deprotection of a phosphonite-borane complex using tetrafluoroboric acid.
Materials:
-
Phosphonite-borane adduct
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, two-neck flask under an argon atmosphere, dissolve the phosphonite-borane adduct in anhydrous dichloromethane.[5]
-
Cool the solution to -5 °C.[5]
-
Slowly add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) via syringe.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[5]
-
Concentrate the reaction mixture in vacuo.[5]
-
Add a saturated aqueous solution of NaHCO₃ to the residue and extract the product with ethyl acetate (3x).[5]
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to afford the crude product.[5]
-
Purify the product by column chromatography on silica gel if necessary.[5]
Visualizations
Caption: General workflow for the protection of a phosphine with borane and its subsequent deprotection.
Caption: Simplified mechanism of phosphine-borane deprotection using an amine via an Sₙ2-like process.[4]
References
- 1. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Borane Complexes of the H3PO2 P(III) Tautomer: Useful Phosphinate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Phosphine-Boranes Using Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine-boranes are air-stable adducts that serve as a convenient protected form of phosphines, which are often air-sensitive. The borane protecting group allows for the easy handling and purification of phosphines while mitigating oxidation and other unwanted side reactions. The removal of the borane group, or deprotection, is a crucial step to liberate the free phosphine for its use in various applications, including as ligands in catalysis, in the Staudinger ligation, and as reducing agents in drug development. This document provides detailed application notes and protocols for the deprotection of phosphine-boranes using amines, a common and efficient method.
The deprotection of phosphine-boranes with amines proceeds through a direct SN2-like transfer of the borane group from the phosphorus atom to the nitrogen atom of the amine.[1][2][3][4] The efficiency of this borane transfer is influenced by several factors, including the steric and electronic properties of the phosphine, the nature of the amine, the solvent, and the reaction temperature.
Key Considerations for Amine Selection
The choice of amine is critical for a successful deprotection reaction. Generally, more nucleophilic and less sterically hindered amines are more effective. The reactivity of the phosphine-borane itself also dictates the choice of amine:
-
Aryl-rich phosphine-boranes (e.g., triphenylphosphine-borane) are electronically less donating to the borane and thus have a weaker P-B bond. These can often be deprotected with milder, volatile amines like diethylamine or pyrrolidine.[1][2][3]
-
Alkyl-rich phosphine-boranes (e.g., triethylphosphine-borane) are more electron-rich, leading to a stronger P-B bond. These substrates typically require more potent amines, such as the bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO), and may necessitate elevated temperatures for efficient deprotection.[1][2][3]
-
Cyclic amines in apolar solvents have been shown to be particularly efficient due to reduced entropic costs upon formation of the amine-borane adduct.[1][2][3]
For a successful and efficient deprotection, it is generally recommended to use a high initial concentration of both the phosphine-borane and the amine.[1][2][3]
Data Presentation: Amine Selection Guide for Phosphine-Borane Deprotection
The following table summarizes the general applicability of various amines for the deprotection of different classes of phosphine-boranes based on literature findings.
| Phosphine-Borane Type | Amine | Typical Conditions | Yield | Notes |
| Triarylphosphine-boranes (e.g., PPh₃·BH₃) | Diethylamine | Neat or in apolar solvent, RT | Good to Excellent | Volatility of amine and by-product facilitates purification. |
| Pyrrolidine | Neat or in apolar solvent, RT | Good to Excellent | A cyclic secondary amine, often showing good efficiency.[1][2][3] | |
| Morpholine | Apolar solvent, RT to moderate heat | Good to Excellent | A common and effective amine for deprotection. | |
| Diarylalkylphosphine-boranes | Triethylamine | Toluene, RT | Good | A common laboratory amine, effective for less demanding substrates.[5] |
| DABCO | Toluene, RT | Excellent | Highly effective due to its high nucleophilicity and accessible lone pairs. | |
| Trialkylphosphine-boranes | DABCO | Toluene, 50 °C or higher | Good to Excellent | The amine of choice for electron-rich, sterically hindered phosphines.[1][5] |
| Functionalized Phosphine-boranes | DABCO | Toluene, RT | ~90% | Effective for substrates with other functional groups, such as silanes. |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of an Aryl-Rich Phosphine-Borane using Morpholine
This protocol is suitable for the deprotection of phosphine-boranes such as triphenylphosphine-borane.
Materials:
-
Triphenylphosphine-borane (1.0 eq)
-
Morpholine (10 eq)
-
Toluene or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add triphenylphosphine-borane.
-
Add the solvent (Toluene or DCM) to dissolve the phosphine-borane.
-
Add morpholine to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The disappearance of the phosphine-borane signal (a broad quartet) and the appearance of the sharp singlet for the free phosphine indicates the completion of the reaction.
-
Once the reaction is complete, the solvent and excess morpholine can be removed under reduced pressure.
-
The resulting free phosphine can be purified by crystallization or column chromatography. The morpholine-borane adduct is generally soluble in more polar solvents, aiding in its separation.
Protocol 2: Deprotection of an Alkyl-Rich or Sterically Hindered Phosphine-Borane using DABCO
This protocol is recommended for more robust phosphine-boranes, such as trialkylphosphine-boranes or those with bulky substituents.
Materials:
-
Alkyl-rich phosphine-borane (1.0 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2-4 eq)
-
Toluene
-
Nitrogen or Argon atmosphere
-
Schlenk flask or similar reaction vessel equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the alkyl-rich phosphine-borane in toluene.
-
Add DABCO to the solution.
-
Stir the mixture at room temperature or heat to 50 °C, depending on the reactivity of the substrate.[5] For particularly stable phosphine-boranes, higher temperatures may be required.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature. The DABCO-borane adduct may precipitate from the solution and can be removed by filtration.
-
The filtrate, containing the free phosphine, can be concentrated under reduced pressure.
-
Further purification of the phosphine can be achieved by distillation, crystallization, or chromatography.
Mandatory Visualizations
Deprotection Mechanism
Caption: SN2-like mechanism of phosphine-borane deprotection.
Experimental Workflow
Caption: General workflow for amine-mediated deprotection.
Logical Relationships: Factors Influencing Deprotection
References
- 1. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylphosphine Borane in C-P Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triphenylphosphine borane as a phosphinating agent in palladium-catalyzed C-P cross-coupling reactions. This methodology allows for the synthesis of air-stable triarylphosphine-borane complexes, which can be readily deprotected to the corresponding triarylphosphines, a crucial class of ligands and organocatalysts.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The formation of carbon-phosphorus (C-P) bonds through such methods provides a powerful tool for the synthesis of various organophosphorus compounds. This compound (Ph₃P·BH₃) and its derivatives, such as diphenylphosphine borane (Ph₂PH·BH₃), serve as air-stable, solid phosphine sources that are easier to handle than their free phosphine counterparts, which are often sensitive to oxidation. This protocol focuses on the Pd(0)-mediated coupling of aryl triflates and nonaflates with a phosphine borane complex to generate triarylphosphine boranes.
Reaction Principle
The core of this application is a palladium-catalyzed cross-coupling reaction between an aryl electrophile (typically an aryl triflate or nonaflate) and a nucleophilic phosphorus source, diphenylphosphine borane. The borane adduct protects the phosphine from oxidation throughout the reaction and can be removed in a subsequent step if the free phosphine is desired.
Caption: General scheme of the Pd-catalyzed C-P cross-coupling reaction.
Quantitative Data Summary
The following tables summarize the results from the palladium-catalyzed coupling of various aryl triflates and nonaflates with diphenylphosphine borane.
Table 1: Coupling of Aryl Triflates with Diphenylphosphine Borane
| Entry | Aryl Triflate (Ar-OTf) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-MeO-C₆H₄-OTf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 85 |
| 2 | 4-NC-C₆H₄-OTf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 78 |
| 3 | 2-Naphthyl-OTf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 90 |
| 4 | 4-CF₃-C₆H₄-OTf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 75 |
Table 2: Coupling of Aryl Nonaflates with Diphenylphosphine Borane
| Entry | Aryl Nonaflate (Ar-ONf) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-MeO-C₆H₄-ONf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 88 |
| 2 | 4-Ac-C₆H₄-ONf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 82 |
| 3 | 2-Me-C₆H₄-ONf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 80 |
| 4 | 4-Cl-C₆H₄-ONf | Pd(PPh₃)₄ (5) | K₂CO₃ | CH₃CN | 40 | 12 | 84 |
Detailed Experimental Protocols
General Protocol for the Palladium-Catalyzed C-P Cross-Coupling
This protocol is based on the work of Lipshutz and coworkers.
Materials:
-
Aryl triflate or nonaflate (1.0 equiv)
-
Diphenylphosphine borane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the aryl triflate or nonaflate (1.0 mmol), diphenylphosphine borane (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triarylphosphine-borane complex.
Reaction Mechanism and Workflow
The catalytic cycle for the palladium-catalyzed C-P cross-coupling reaction is believed to proceed through a series of well-established steps: oxidative addition, deprotonation, and reductive elimination.
Caption: Proposed catalytic cycle for the C-P cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and working up the C-P cross-coupling reaction.
Caption: A typical experimental workflow for the synthesis of triarylphosphine boranes.
Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene Borane Complexes from Triphenylphosphine Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-heterocyclic carbene (NHC)-borane complexes are a class of stable and versatile compounds with growing applications in organic synthesis, materials science, and drug development. Their utility stems from their unique reactivity, which is distinct from that of free boranes or other borane adducts. This document provides detailed application notes and protocols for the synthesis of NHC-borane complexes utilizing triphenylphosphine-borane (PPh₃·BH₃) as a convenient and stable borane source. The methodology is based on a Lewis base exchange reaction, offering a straightforward and efficient route to these valuable compounds.[1]
Principle of the Method: Lewis Base Exchange
The synthesis of NHC-borane complexes from triphenylphosphine-borane proceeds through a Lewis base exchange mechanism. In this reaction, a free N-heterocyclic carbene, generated in situ from its corresponding imidazolium salt precursor, displaces the weaker Lewis base (triphenylphosphine) from the borane complex. The greater σ-donating ability and steric persistence of the NHC compared to triphenylphosphine drives the equilibrium towards the formation of the more stable NHC-borane adduct.
This method avoids the use of highly reactive and difficult-to-handle borane sources like diborane or borane-tetrahydrofuran complex (BH₃·THF). Triphenylphosphine-borane is an air- and moisture-stable solid, making it a more practical reagent for standard laboratory settings.
Experimental Protocols
This section provides a general protocol for the synthesis of NHC-borane complexes from the corresponding imidazolium salt and triphenylphosphine-borane.
Materials and Equipment:
-
Imidazolium salt (e.g., 1,3-dimethylimidazolium iodide)
-
Triphenylphosphine-borane (PPh₃·BH₃)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous, aprotic solvent (e.g., tetrahydrofuran, dioxane, toluene)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Syringes and cannulas for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR tubes and spectrometer (¹H, ¹¹B, ¹³C NMR)
General Synthetic Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (nitrogen or argon), a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the imidazolium salt (1.0 equiv) and triphenylphosphine-borane (1.0-1.2 equiv).
-
Addition of Solvent: Anhydrous solvent (e.g., THF) is added via cannula to dissolve or suspend the reactants. The volume of the solvent should be sufficient to ensure effective stirring.
-
In Situ Generation of the NHC: The mixture is cooled to 0 °C in an ice bath. The strong base (1.0-1.1 equiv) is then added portion-wise over a period of 10-15 minutes. The reaction mixture is allowed to slowly warm to room temperature and then stirred for a specified time (typically 2-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹¹B NMR spectroscopy. The disappearance of the starting PPh₃·BH₃ signal and the appearance of the characteristic NHC-BH₃ signal indicate the progress of the reaction.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtered through a pad of Celite to remove any inorganic salts.
-
Purification: The crude product is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific NHC-borane complex but is typically a mixture of hexanes and ethyl acetate.
-
Characterization: The purified NHC-borane complex is characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and ¹¹B NMR. The ¹¹B NMR spectrum should show a characteristic quartet for the BH₃ group coupled to the boron nucleus.
Data Presentation
The following table summarizes representative examples of NHC-borane complexes that can be synthesized using the Lewis base exchange method with phosphine-boranes. While specific data for triphenylphosphine-borane is not extensively tabulated in the literature, these examples with a similar phosphine-borane (tributylphosphine-borane) illustrate the general scope and efficiency of the reaction.
| Imidazolium Salt Precursor | Phosphine-Borane | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1,3-Dimethylimidazolium Iodide | Bu₃P·BH₃ | KOtBu | THF | 2 | 25 | 85 |
| 1,3-Diisopropylimidazolium Chloride | Bu₃P·BH₃ | KOtBu | Dioxane | 12 | 80 | 78 |
| 1,3-Dimesitylimidazolium Chloride | Bu₃P·BH₃ | NaH | THF | 24 | 65 | 72 |
| 1-Ethyl-3-methylimidazolium Bromide | Bu₃P·BH₃ | KOtBu | THF | 4 | 25 | 81 |
Note: The yields are based on analogous reactions and are representative of the expected efficiency of the Lewis base exchange methodology.
Visualizations
Reaction Workflow:
Caption: A schematic overview of the experimental procedure for synthesizing NHC-borane complexes.
Reaction Mechanism:
References
Application Notes and Protocols: Triphenylphosphine Borane in Staudinger-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger reaction is a cornerstone of organic synthesis, providing a mild and efficient method for the reduction of azides to primary amines.[1] This reaction typically involves the use of a trivalent phosphine, most commonly triphenylphosphine (PPh₃), which reacts with the organic azide to form an iminophosphorane intermediate.[2] Subsequent hydrolysis of this intermediate yields the desired primary amine and triphenylphosphine oxide as a byproduct.[1] The high chemoselectivity of the Staudinger reaction makes it particularly valuable in the synthesis of complex molecules and in bioconjugation chemistry, where it is known as the Staudinger ligation.[3]
Triphenylphosphine borane (PPh₃·BH₃) is a stable, air-insensitive adduct where the lone pair of the phosphorus atom is coordinated to a borane molecule.[4] This coordination renders the phosphorus atom non-nucleophilic, and therefore, PPh₃·BH₃ cannot directly initiate the Staudinger reaction by attacking an azide. Instead, the use of this compound in the context of a Staudinger-type reaction necessitates a preliminary deprotection step to release the free triphenylphosphine. This two-step, one-pot process involves the in-situ generation of the active phosphine reagent, which then participates in the classical Staudinger reaction.
This document provides a detailed overview of the mechanism, experimental protocols, and quantitative data related to this tandem deprotection/Staudinger reaction sequence.
Reaction Mechanism
The overall transformation from an organic azide to a primary amine using this compound proceeds via a two-stage mechanism:
-
Deprotection of this compound: The borane protecting group is removed from the this compound adduct by treatment with an amine. This is a displacement reaction where the amine acts as a nucleophile, attacking the boron atom and displacing the triphenylphosphine. Kinetic studies suggest that this borane transfer proceeds through a direct (S N 2-like) transfer process rather than a dissociative (S N 1-like) mechanism.[5] The choice of amine and solvent can significantly influence the rate of this deprotection step.[5]
-
Staudinger Reaction: The liberated triphenylphosphine then acts as the nucleophile in the classical Staudinger reaction. The mechanism involves the following steps:
-
Nucleophilic attack of the triphenylphosphine on the terminal nitrogen atom of the organic azide to form a phosphazide intermediate.[6]
-
The phosphazide then undergoes a retro-[2+2] cycloaddition, releasing dinitrogen gas (N₂) to form an iminophosphorane (aza-ylide).[2]
-
Finally, hydrolysis of the iminophosphorane in the presence of water yields the primary amine and triphenylphosphine oxide.[7]
-
Visualizing the Reaction Pathways
Quantitative Data
The following table summarizes a comparison of common methods for the reduction of organic azides to primary amines, including the Staudinger reaction. While specific data for the tandem deprotection-Staudinger reaction is not widely published, the yields and reaction times for the Staudinger reaction step are representative.
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Staudinger Reaction | PPh₃, H₂O | 80-95%[8] | 6 - 24 h[8] | Excellent chemoselectivity, mild conditions.[8] | Stoichiometric phosphine oxide byproduct can complicate purification.[8] |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99%[8] | 0.5 - 24 h[8] | High yields, clean reaction, scalable.[8] | Can reduce other functional groups (e.g., alkenes, alkynes).[8] |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High | Rapid | Powerful reducing agent. | Lacks chemoselectivity, reduces many other functional groups.[8] |
Experimental Protocols
Protocol 1: Tandem Deprotection of this compound and Staudinger Reduction of an Organic Azide (General Procedure)
This protocol is a representative, general procedure based on the principles of phosphine borane deprotection and the Staudinger reaction. Optimization for specific substrates may be required.
Materials:
-
Organic azide
-
This compound (PPh₃·BH₃)
-
Triethylamine (or another suitable amine for deprotection)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the organic azide (1.0 eq) and this compound (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.
-
Deprotection: To the stirred solution, add triethylamine (1.5 - 2.0 eq) at room temperature. Stir the mixture for 1-2 hours to ensure complete deprotection of the this compound.
-
Staudinger Reaction: Add water (5-10 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 65 °C) and maintain stirring for 6-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) for the disappearance of the starting azide.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired primary amine.
Protocol 2: Classical Staudinger Reduction of an Organic Azide
This protocol is a well-established method for the Staudinger reduction using triphenylphosphine directly.
Materials:
-
Organic azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water, deionized
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) in THF.[8]
-
Reagent Addition: Add triphenylphosphine (1.1 - 1.5 eq) to the solution at room temperature, followed by the addition of water (5-10 eq).[8]
-
Heating: Heat the mixture to reflux (approximately 65 °C) and stir for 6-12 hours.[8]
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting azide.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Logical Workflow
Conclusion
The use of this compound in a Staudinger-type reaction is a viable, albeit indirect, method for the reduction of azides to primary amines. The process necessitates an initial deprotection step, typically with an amine, to generate the active triphenylphosphine reagent in situ. While this adds a step to the overall process compared to the direct use of triphenylphosphine, the air-stability of this compound can offer advantages in terms of storage and handling. The subsequent Staudinger reaction proceeds with its characteristic high chemoselectivity and mild reaction conditions, making this tandem approach a useful tool in the synthetic chemist's arsenal, particularly when the direct handling of air-sensitive phosphines is a concern. Researchers should consider the kinetics of the deprotection step and optimize the choice of amine and reaction conditions for their specific substrate.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H15BP | CID 6364612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Triphenylphosphine Oxide Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of triphenylphosphine oxide (TPPO), a common byproduct in widely-used organic reactions such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1] The removal of TPPO can be challenging due to its high polarity and tendency to co-purify with desired products, making efficient purification a critical step in chemical synthesis.[2]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from reaction mixtures?
A1: The difficulty in removing TPPO stems from its unique physicochemical properties. It is a highly polar, crystalline solid that is soluble in many common polar organic solvents but poorly soluble in nonpolar solvents like hexane and cold diethyl ether.[3][4][5] This solubility profile often leads to its co-purification with polar products, complicating the isolation process, especially on a large scale where column chromatography is not always feasible.[1]
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal can be broadly categorized into four groups:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent. This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1][2]
-
Chromatography: Techniques such as conventional column chromatography, simple silica gel plug filtration, and high-performance countercurrent chromatography (HPCCC) are effective for separating TPPO from the desired product.[2][6]
-
Extraction: Liquid-liquid extraction can be employed, particularly if the product has acidic or basic functionality that allows for its solubility in aqueous layers while TPPO remains in the organic phase.[7]
-
Chemical Conversion/Scavenging: TPPO can be converted into a more easily separable species, or scavenger resins can be used to bind to the TPPO, which is then removed by filtration.[2][8]
Q3: How do I choose the most suitable TPPO removal method for my experiment?
A3: The optimal method depends on several factors, including the scale of your reaction, the polarity and stability of your product, and the solvent used in the reaction. The decision-making process can be guided by the logical workflow presented below.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Purification After Triphenylphosphine Borane Reduction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for purifying products following reduction reactions using triphenylphosphine borane (TPPO).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a this compound reduction that complicate purification?
A1: The main byproducts are unreacted triphenylphosphine (PPh₃), triphenylphosphine oxide (TPPO) if oxidation occurs, and various boron species. TPPO is particularly troublesome due to its high polarity and tendency to co-elute with polar products during chromatography.[1] Boron residues can often be removed by co-evaporation with methanol, which forms the volatile trimethyl borate.[2][3][4][5]
Q2: My initial purification by column chromatography shows a persistent impurity. How can I identify it?
A2: The most common impurity is triphenylphosphine oxide (TPPO). In ¹H NMR, it appears as multiplets in the aromatic region (approx. 7.4-7.7 ppm). A ³¹P NMR spectrum is highly diagnostic; TPPO gives a characteristic signal around +25 to +35 ppm, while triphenylphosphine appears around -5 ppm.
Q3: What are the general strategies for removing triphenylphosphine oxide (TPPO)?
A3: The primary strategies for removing the highly polar TPPO byproduct include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents like hexane, pentane, or cold diethyl ether is a common first step.[6][7][8]
-
Metal Salt Complexation: TPPO forms insoluble complexes with certain metal salts (e.g., ZnCl₂, MgCl₂), which can then be removed by filtration.[1][6][7][9]
-
Chromatography: Filtration through a plug of silica gel with a non-polar eluent can retain TPPO while allowing a less polar product to pass through.[2][4][5] For more challenging separations, standard flash column chromatography is used.
-
Scavenger Resins: Polystyrene-based resins, such as Merrifield resin, can be used to bind and remove both PPh₃ and TPPO.[1][10]
Q4: How do I remove boron-containing byproducts from my reaction mixture?
A4: Boron byproducts are effectively removed by repeatedly concentrating the reaction mixture from methanol.[2][3][4][5] This process converts the boron residues into volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| A white precipitate forms during aqueous workup or concentration. | This is very likely triphenylphosphine oxide (TPPO), which is poorly soluble in water and non-polar organic solvents.[8][11][12] | 1. Trituration: Suspend the crude mixture in a non-polar solvent like hexane or a hexane/ether mixture. Your product may dissolve while the TPPO remains as a solid, which can be filtered off.[7] 2. Metal Salt Precipitation: Dissolve the crude mixture in a polar solvent like ethanol and add ZnCl₂. The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be removed by filtration.[9] |
| My non-polar product co-elutes with a major impurity on silica gel. | The impurity is likely unreacted triphenylphosphine (PPh₃), which is less polar than TPPO. | 1. Oxidation: After the reaction is complete, add a mild oxidizing agent (e.g., a few drops of 30% H₂O₂) to convert the remaining PPh₃ to the much more polar TPPO. The TPPO can then be easily separated by chromatography or precipitation. 2. Stoichiometry Control: Use a slight sub-stoichiometric amount of PPh₃•BH₃ in your next attempt to ensure it is the limiting reagent.[13] |
| My polar product and TPPO have very similar Rf values in various solvent systems. | The high polarity of both your product and TPPO makes chromatographic separation difficult. | 1. Metal Salt Precipitation: This is often the most effective method. Dissolve the crude material in ethanol or THF and add ZnCl₂ to precipitate the TPPO complex before attempting chromatography.[6][9] 2. Reverse-Phase Chromatography: If your product is stable under these conditions, reverse-phase (C18) chromatography may provide better separation. 3. Acid-Impregnated Silica: For boronic ester products that are sensitive to silica, using silica gel impregnated with boric acid can prevent degradation and improve separation.[14] |
| NMR analysis shows broad, unresolved signals after workup. | This may indicate the presence of paramagnetic impurities or complexation of your product with residual boron species. | 1. Methanol Treatment: Perform several evaporations of the crude product from methanol to remove boron residues as volatile trimethyl borate.[3][5] 2. Aqueous Wash: A thorough wash with a mild aqueous base (e.g., sat. NaHCO₃) followed by brine can help remove acidic boron byproducts. |
Quantitative Data Summary
The choice of solvent is critical for purification strategies based on solubility differences. Below is a summary of TPPO solubility in common laboratory solvents.
| Solvent | Solubility of TPPO | Citation |
| Water | Almost Insoluble | [8][11][12][15] |
| Hexane / Pentane | Poorly Soluble / Almost Insoluble | [6][7][8][11][12] |
| Cyclohexane | Almost Insoluble | [8][11][12] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [6][7][9] |
| Dichloromethane | Readily Soluble | [11][12] |
| Ethanol | Readily Soluble | [11][12][16] |
| Toluene | Soluble | [11][12] |
| Ethyl Acetate | Soluble | [11][12] |
Experimental Protocols
Protocol 1: General Workup and TPPO Removal by Precipitation
-
Quench Reaction: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by slow, dropwise addition of methanol or water.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Azeotropic Boron Removal: Add methanol to the residue and concentrate again. Repeat this process 2-3 times to remove boron byproducts as trimethyl borate.[2][4]
-
Precipitation/Trituration: Suspend the resulting crude solid/oil in a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexane).[6][7]
-
Filtration: Vigorously stir the slurry for 15-30 minutes. Collect the solid (TPPO) or the filtrate (if your product is soluble) by vacuum filtration. Wash the collected solid/filtrate with a small amount of the cold solvent.
-
Analysis: Analyze the product for purity by TLC or NMR. If significant TPPO remains, proceed to Protocol 2 or 3.
Protocol 2: TPPO Removal via Zinc Chloride Complexation
-
Dissolution: Dissolve the crude product mixture in a polar solvent such as ethanol.[7]
-
Complexation: Add solid zinc chloride (ZnCl₂) (approximately 2 equivalents relative to the starting this compound) to the solution.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[6][7]
-
Filtration: Remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Isolation: The filtrate contains your purified product. Concentrate under reduced pressure to isolate the compound.
Protocol 3: Purification via Silica Gel Plug Filtration
This method is most effective for relatively non-polar products.[2][4][5]
-
Column Preparation: Prepare a short column (plug) of silica gel in a fritted funnel or glass column. Pack the silica using a non-polar solvent like hexane.
-
Sample Loading: Concentrate the crude reaction mixture to a minimum volume and suspend it in a small amount of hexane or pentane.[1]
-
Elution: Load the suspension onto the silica plug. Elute your product with a non-polar solvent or a slightly more polar mixture (e.g., hexane/ether or hexane/ethyl acetate). The highly polar TPPO will remain adsorbed at the top of the silica.[2][4]
-
Fraction Collection: Collect the eluent and monitor for your product using TLC.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General experimental workflow for purification after reduction.
Caption: Logic for selecting the appropriate TPPO removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. shenvilab.org [shenvilab.org]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Triphenylphosphine Borane Reductions
Welcome to the Technical Support Center for Triphenylphosphine Borane (TPPB) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of TPPB in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your reduction reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of functional groups, such as aldehydes and ketones, using this compound (PPh₃·BH₃).
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The expected product is not observed or is present in very low yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degraded Reagent | This compound can be sensitive to moisture and air, leading to its decomposition.[1] Ensure that the TPPB used is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (typically 0-8 °C).[2] |
| Insufficient Reaction Time or Temperature | While TPPB reductions are often efficient at room temperature, some less reactive substrates may require longer reaction times or gentle heating. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS) and consider increasing the temperature incrementally if the reaction is sluggish. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Aprotic solvents such as tetrahydrofuran (THF) or toluene are commonly used.[3] Protic solvents may react with the borane complex and should generally be avoided unless specified by a particular protocol.[4][5][6] |
| Presence of Inhibitors | Acidic or basic impurities in the starting material or solvent can potentially interfere with the reaction. Ensure all reagents and solvents are of appropriate purity. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple unexpected spots on TLC or peaks in GC/LC-MS.
-
Difficulty in purifying the desired product.
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention and Removal |
| Triphenylphosphine Oxide (TPPO) | Oxidation of the triphenylphosphine moiety. This is a common side product in reactions involving PPh₃ derivatives, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[7] | To minimize TPPO formation, conduct the reaction under an inert atmosphere. For removal, TPPO is often less soluble in nonpolar solvents than the desired product. Precipitation by adding a nonpolar solvent like hexanes or pentane, followed by filtration, can be effective.[8] Chromatographic separation is also a common method for removing TPPO.[7] |
| Boron-Containing Residues | After the reduction, the boron atom from TPPB forms borate esters or other boron-containing species upon workup. | An effective method for removing boron residues is to quench the reaction with methanol. This converts the boron byproducts into volatile trimethyl borate, which can be removed under reduced pressure.[8] |
| Unreacted this compound | Using a large excess of the reducing agent can lead to its presence in the final product mixture. | Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of TPPB. Unreacted TPPB can often be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in reductions?
A1: this compound is a mild and selective reducing agent.[2] Its primary application is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[2][9] It is valued for its stability, ease of handling compared to other borane sources like diborane gas, and its compatibility with a range of functional groups.
Q2: How does the reactivity of this compound compare to other borane reagents like sodium borohydride (NaBH₄) or borane-THF complex (BH₃·THF)?
A2: this compound is generally considered a milder reducing agent than BH₃·THF. The triphenylphosphine ligand moderates the reactivity of the borane.[10] Compared to sodium borohydride, TPPB can exhibit different chemoselectivity. For instance, NaBH₄ is often used in protic solvents like methanol or ethanol, whereas TPPB is typically used in aprotic solvents like THF or toluene.
Q3: Can this compound be used to reduce carboxylic acids or amides?
A3: While more reactive borane complexes like BH₃·THF or borane dimethyl sulfide (BMS) are commonly used for the reduction of carboxylic acids and amides,[11] the use of TPPB for these transformations is less common and generally less effective due to its milder nature. For these more challenging reductions, a more potent reducing agent is typically required.
Q4: What is the recommended workup procedure for a reaction involving this compound?
A4: A typical workup procedure involves quenching the reaction to decompose any excess TPPB and the resulting boron species. This is often achieved by the slow addition of methanol or water at a low temperature (e.g., 0 °C).[8] The product is then typically extracted into an organic solvent. An aqueous wash may be performed to remove any water-soluble byproducts. Subsequent purification is usually carried out by column chromatography.
Q5: How can I monitor the progress of a reduction reaction with this compound?
A5: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to a sample of the starting material, the consumption of the reactant and the formation of the product can be tracked over time. For reactions involving phosphorus-containing species, ³¹P NMR spectroscopy can be a powerful tool to monitor the conversion of TPPB and the potential formation of phosphorus-containing side products like TPPO.[12]
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical processes involved, the following diagrams illustrate the main reduction pathway, potential side reactions, and a general troubleshooting workflow.
Caption: Main pathway for the reduction of a carbonyl compound using TPPB.
Caption: Common side reactions and decomposition pathways for TPPB.
Caption: A logical workflow for troubleshooting TPPB reduction issues.
Experimental Protocol Example: Reduction of Acetophenone to 1-Phenylethanol
This protocol is a representative example of a reduction using this compound.
Materials:
-
Acetophenone
-
This compound (PPh₃·BH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add acetophenone (1.0 mmol).
-
Dissolve the acetophenone in anhydrous THF (5 mL).
-
To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding methanol (5 mL) dropwise. Gas evolution may be observed.
-
Stir the mixture for 15 minutes at 0 °C, then allow it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-phenylethanol.
Analytical Characterization:
The identity and purity of the product and any isolated side products should be confirmed by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. ¹¹B NMR and ³¹P NMR can be particularly useful for identifying boron- and phosphorus-containing species in the reaction mixture.[12][13]
References
- 1. rsc.org [rsc.org]
- 2. Chemistry of Phosphine-Boranes [jstage.jst.go.jp]
- 3. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 10. Bonding in this compound and related molecules - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. Triphenylborane in Metal-Free Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Triphenylphosphine Borane Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing triphenylphosphine borane reductions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound (PPh₃·BH₃) is a stable, solid complex formed between the Lewis base triphenylphosphine and the Lewis acid borane.[1] Its primary application is as a mild and selective reducing agent, particularly for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[2] It offers advantages such as stability to air and moisture, making it easier to handle compared to other borane reagents like borane-THF or borane-dimethyl sulfide complexes.[3]
Q2: What is the general mechanism for the reduction of a carbonyl compound with this compound?
The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon. The carbonyl oxygen coordinates to the boron atom, facilitating the hydride transfer. Subsequent workup with a protic solvent, such as methanol or water, protonates the resulting alkoxide to yield the alcohol product.
Q3: How does the chemoselectivity of this compound compare to other reducing agents like sodium borohydride?
This compound is considered a milder reducing agent than sodium borohydride (NaBH₄). This mildness allows for greater chemoselectivity. For instance, aldehydes can often be selectively reduced in the presence of ketones.[1] While NaBH₄ can also exhibit some selectivity under carefully controlled conditions (e.g., low temperatures), this compound's inherent properties make it a good choice for reactions requiring high selectivity.[1]
Q4: What are the common side products in a this compound reduction, and how can they be removed?
The two main byproducts are triphenylphosphine oxide (TPPO) and boronic acid derivatives. TPPO is formed from the oxidation of any dissociated triphenylphosphine. Boronic acids result from the reaction of borane with water during workup.
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO can often be challenging to remove due to its polarity. Common methods for its removal include:
-
Crystallization: TPPO is often crystalline and can sometimes be precipitated from a suitable solvent mixture (e.g., diethyl ether/pentane or benzene/cyclohexane).
-
Column Chromatography: While effective, it can be tedious. Using a silica plug and eluting with a non-polar solvent can help retain the polar TPPO.[4][5]
-
Precipitation with Metal Salts: Adding ZnCl₂ or MgCl₂ can precipitate TPPO as a metal complex, which can then be filtered off.[6]
-
-
Boron Byproduct Removal: Boron-containing residues can often be removed by co-evaporation with methanol. This process forms volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[4][5]
Q5: What are the recommended storage and handling procedures for this compound?
This compound is a relatively stable solid. However, it is good practice to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and hydrolysis. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion of your starting aldehyde or ketone, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to troubleshoot low or no conversion in this compound reductions.
Issue 2: Formation of Significant Side Products (Low Chemoselectivity)
If you are observing the reduction of other functional groups or the formation of unexpected byproducts, consider these points.
Troubleshooting Workflow for Low Chemoselectivity
Caption: A logical workflow to address issues of low chemoselectivity in this compound reductions.
Data Presentation
The following tables provide representative data on how reaction parameters can influence the outcome of this compound reductions.
Table 1: Effect of Solvent on the Reduction of Benzaldehyde
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 25 | 4 | >95 |
| Toluene | 25 | 8 | ~90 |
| Dichloromethane (DCM) | 25 | 6 | ~92 |
| Diethyl Ether | 25 | 12 | ~85 |
Table 2: Effect of Stoichiometry on the Reduction of Acetophenone
| Molar Ratio (Acetophenone:PPh₃·BH₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1:1.0 | 25 | 12 | ~85 |
| 1:1.2 | 25 | 8 | >95 |
| 1:1.5 | 25 | 6 | >95 |
| 1:0.8 | 25 | 24 | ~70 |
Table 3: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone
| Substrate Mixture (Aldehyde:Ketone) | Molar Ratio (Substrate:PPh₃·BH₃) | Temperature (°C) | Time (h) | Aldehyde Conversion (%) | Ketone Conversion (%) |
| Benzaldehyde:Acetophenone (1:1) | 1:1.1 | 0 | 6 | >98 | <5 |
| Hexanal:Cyclohexanone (1:1) | 1:1.1 | 0 | 8 | >97 | <10 |
Experimental Protocols
General Protocol for the Reduction of an Aldehyde to a Primary Alcohol
This protocol describes a general procedure for the reduction of an aldehyde using this compound.
Experimental Workflow
Caption: A typical experimental workflow for the reduction of an aldehyde using this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Methanol
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add this compound (1.1 mmol) portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of methanol (5 mL). Vigorous gas evolution (hydrogen) may be observed.
-
After gas evolution ceases, add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with saturated brine solution (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Optimizing Triphenylphosphine Borane Mediated Reactions
Welcome to the technical support center for triphenylphosphine borane mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound (Ph₃P·BH₃) is a stable, solid complex of triphenylphosphine and borane. It serves as a convenient and less hazardous source of borane for various chemical transformations. Its primary applications include acting as a protecting group for phosphines, and as a reducing agent, particularly for the reduction of aldehydes, ketones, and amides.[1] It is also utilized in reactions like the Mitsunobu and Appel reactions, where the in-situ formation of a phosphonium species is key.
Q2: My this compound mediated reaction is giving a low yield. What are the common causes?
Low yields in reactions involving this compound can stem from several factors:
-
Reagent Purity and Stability: this compound can degrade upon prolonged exposure to air and moisture.[2] Ensure the reagent is pure and handled under an inert atmosphere where necessary. The stability of phosphine-borane complexes is significantly influenced by the substituents on the phosphorus atom, with tertiary phosphine boranes like this compound being relatively stable.
-
Reaction Temperature: The optimal temperature can be crucial. Some reactions require cooling to control exothermic additions, while others may need heating to proceed to completion.[3][4]
-
Solvent Choice: The solvent can significantly impact reaction rates and yields. Aprotic solvents like THF and dichloromethane are commonly used.[5][6] The choice of solvent can also affect the solubility of reagents and byproducts, influencing the ease of purification.
-
Stoichiometry and Order of Addition: Incorrect stoichiometry or order of reagent addition can lead to side reactions and reduced yields. For instance, in the Mitsunobu reaction, the order of addition of the reagents is critical for success.[6][7][8]
-
Byproduct Formation: The formation of triphenylphosphine oxide (TPPO) is a common feature of these reactions and can sometimes complicate the reaction progress and purification.[9][10][11][12]
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
The removal of triphenylphosphine oxide is a frequent challenge. Several strategies can be employed:
-
Crystallization: If your product is crystalline and TPPO is soluble in the crystallization solvent, this can be an effective purification method. Conversely, if the product is soluble and TPPO is not, TPPO can be precipitated and filtered off. Toluene has been shown to be effective for precipitating TPPO at low temperatures.[4][13]
-
Chromatography: Column chromatography is a common method for separating TPPO from the desired product, as TPPO is a relatively polar compound.[5]
-
Solvent Extraction: Washing the crude reaction mixture with a non-polar solvent like hexane or a hexane/ether mixture can help remove the product while leaving the more polar TPPO behind.[4]
-
Polymer-supported Reagents: Using a polymer-supported triphenylphosphine can simplify byproduct removal, as the resulting polymer-bound TPPO can be easily filtered off.[10]
Q4: Can this compound be used for the chemoselective reduction of amides?
Yes, triphenylborane, a related species, has been shown to catalyze the chemoselective reduction of tertiary amides to amines using hydrosilanes under mild conditions.[14][15] This method displays high chemoselectivity, tolerating other functional groups like ketones, esters, and imines.[14][15]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What should I do?
Answer:
-
Verify Reagent Quality:
-
This compound: Ensure it is a white, free-flowing solid. Discoloration may indicate decomposition.
-
Other Reagents: Check the purity and dryness of all other reagents and solvents. Moisture can be particularly detrimental in many of these reactions.
-
-
Check Stoichiometry:
-
Optimize Reaction Temperature:
-
If the reaction is run at low temperatures, consider allowing it to warm to room temperature or gently heating it. For example, some Mitsunobu reactions benefit from warming to 40°C after the initial addition.[3]
-
Conversely, if the reaction is run at elevated temperatures, decomposition might be an issue. Consider running the reaction at a lower temperature for a longer period.
-
-
Evaluate Solvent Choice:
-
Increase Reaction Time:
-
Some reactions, especially with sterically hindered substrates, may require longer reaction times to go to completion. Monitor the reaction over an extended period before concluding that it has failed.
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction is messy, with multiple spots on the TLC plate, making purification difficult. How can I improve the selectivity?
Answer:
-
Control the Temperature:
-
Many side reactions are accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity. For example, the addition of DEAD or DIAD in the Mitsunobu reaction is typically done at 0°C to control the initial exothermic reaction.[6][7]
-
-
Optimize the Order of Addition:
-
The order in which reagents are added can be crucial. In the Mitsunobu reaction, it is generally recommended to dissolve the alcohol, nucleophile, and triphenylphosphine together before adding the azodicarboxylate slowly.[6] Pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine first is an alternative that can sometimes improve results.[7]
-
-
Consider a Different Phosphine Reagent:
-
While triphenylphosphine is common, other phosphines with different steric and electronic properties might offer better selectivity for your specific transformation.
-
-
Use a More Selective Borane Source:
-
For reductions, different borane complexes can exhibit different levels of reactivity and selectivity. While this compound is a convenient source, other borane complexes like borane-dimethyl sulfide (BMS) or borane-THF (BTHF) might be more suitable for certain applications.[16]
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of reactions involving phosphine-borane complexes and related transformations.
Table 1: Effect of Acetic Acid on the Reduction of Ketones with 1,3-Dimethylimidazol-2-ylidene Borane
| Entry | Ketone Substrate | Acetic Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(4-bromophenyl)ethanone | 1 | 40 | 24 | 68 |
| 2 | 1-(4-bromophenyl)ethanone | 5 | 40 | 24 | 93 |
| 3 | 4-tert-butylcyclohexanone | 1 | 40 | 24 | 65 |
| 4 | 4-phenyl-2-butanone | 1 | 40 | 24 | 88 |
| 5 | 1-(naphthalen-2-yl)ethanone | 5 | 40 | 48 | 83 |
| 6 | Benzophenone | 5 | 40 | 72 | 97 |
| Data adapted from a study on N-heterocyclic carbene boranes, illustrating the principle of optimizing reaction conditions. |
Table 2: Solvent Effects on the BPh₃-Catalyzed Reduction of N,N-Dimethylacetamide
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene-d₈ | 25 | 24 | 15 |
| 2 | C₆D₆ | 25 | 24 | 10 |
| 3 | THF-d₈ | 25 | 24 | 20 |
| 4 | CD₂Cl₂ | 25 | 24 | 25 |
| 5 | CD₃CN | 25 | 24 | >95 |
| Data from a study on the triphenylborane-catalyzed reduction of amides.[14] |
Experimental Protocols
Protocol 1: General Procedure for the Appel Reaction (Conversion of an Alcohol to an Alkyl Bromide)
This protocol describes the conversion of a primary or secondary alcohol to the corresponding alkyl bromide using triphenylphosphine and carbon tetrabromide.[5]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (2.0 eq)
-
Carbon tetrabromide (CBr₄) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and triphenylphosphine (2.0 eq) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (2.0 eq) in dichloromethane.
-
Add the carbon tetrabromide solution dropwise to the cooled alcohol and triphenylphosphine solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkyl bromide.
Protocol 2: General Procedure for the Mitsunobu Reaction (Esterification)
This protocol outlines the esterification of a primary or secondary alcohol with a carboxylic acid using triphenylphosphine and diisopropyl azodicarboxylate (DIAD).[6][7]
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous THF, add the carboxylic acid (1.5 eq) and triphenylphosphine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the cooled solution, maintaining the temperature at 0°C. A color change and/or the formation of a precipitate is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate or dichloromethane.
-
If a significant amount of triphenylphosphine oxide has precipitated, it can be removed by filtration.
-
Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. Borane Reagents [organic-chemistry.org]
- 16. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triphenylphosphine Borane (Ph₃PBH₃)
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive triphenylphosphine borane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Ph₃PBH₃) is a stable Lewis adduct formed between triphenylphosphine (a Lewis base) and borane (a Lewis acid).[1] It is a white, crystalline solid with an unpleasant odor.[2][3] This complex is valued in organic synthesis for its stability and ease of handling compared to other borane sources.[4] Its primary applications include acting as a powerful and selective reducing agent for functional groups like aldehydes and ketones, and its use in hydroboration reactions.[4][5] It also serves as a ligand in transition metal catalysis and as a precursor for boron-based materials.[1]
Q2: How must this compound be stored to ensure its stability?
A2: To prevent decomposition, this compound must be stored under an inert gas atmosphere, such as argon or nitrogen.[6] The container should be kept tightly closed in a cool, dry, and well-ventilated place, protected from moisture.[3][6] It is incompatible with acids, oxidizing agents, acid chlorides, and alcohols, and should be stored away from these substances.[1][2]
Q3: What are the visible signs of this compound decomposition?
A3: this compound is a white to colorless solid.[2][5] A noticeable change to a light yellow color can indicate slow decomposition, which may occur upon prolonged exposure to air.[2][5] The presence of an unpleasant odor may also be characteristic of the compound.[2][3] If significant discoloration or clumping (due to moisture absorption) is observed, the reagent's quality may be compromised.
Q4: What are the key safety precautions for handling this compound?
A4: Always handle this compound in a well-ventilated area, preferably under an inert atmosphere in a glovebox or using Schlenk techniques.[3][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][6][7] Avoid creating dust.[6] The compound is known to cause skin and serious eye irritation.[6] In case of contact with water, it can release flammable gases.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
Troubleshooting Guide
Q5: My reaction failed or resulted in a low yield. How can I determine if the this compound was the issue?
A5: First, assess the quality of the reagent. Check for the signs of decomposition mentioned in Q3 (discoloration, clumping). If the reagent appears compromised, it is best to use a fresh batch. Secondly, review your experimental setup. This compound is highly sensitive to air and moisture.[1][2] Ensure that you used anhydrous solvents and that your glassware was properly dried (e.g., oven-dried and cooled under an inert atmosphere).[8][9] Verify that a slight positive pressure of inert gas was maintained throughout the entire process to prevent air from entering the system.[8][10]
Q6: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What methods can I use?
A6: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct in reactions involving triphenylphosphine-based reagents.[11] If your desired product is non-polar, one effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane mixed with a small amount of ether, and filter it through a plug of silica gel.[12][13] The less polar product can be eluted with ether, while the more polar TPPO remains on the silica.[12][13] For certain products, crystallization can be used to separate TPPO, which is known to crystallize from solvents like n-hexane or a benzene/cyclohexane mixture.[14]
Q7: My this compound has been on the shelf for a while. Is there a way to purify it before use?
A7: While using a fresh batch is always recommended, purification can be attempted if necessary. Recrystallization is a potential method for purifying solids. Given its solubility in solvents like ether and chloroform, a suitable solvent system could be developed.[2] However, this process must be conducted under strictly anhydrous and inert conditions to prevent decomposition during the procedure. Any purification attempt should be followed by rigorous characterization (e.g., NMR spectroscopy, melting point) to confirm the identity and purity of the material before use in a reaction.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Chemical Formula | C₁₈H₁₈BP | [5] |
| Molecular Weight | 276.12 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [2][3][5] |
| Melting Point | 189 - 191 °C | [1][2][3] |
| Solubility | Soluble in ether, chloroform, tetrahydrofuran, toluene | [2][5][15] |
| Stability | Stable under inert gas; decomposes in air and moisture | [1][2][5] |
| Incompatibilities | Acids, oxidizing agents, acid chlorides, alcohols, water | [1][2][3] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
This protocol outlines the standard procedure for handling this compound using Schlenk techniques to prevent exposure to air and moisture.
-
Glassware Preparation: Ensure all glassware (e.g., reaction flask, graduated cylinder) is thoroughly dried in an oven (e.g., 125 °C overnight) and assembled while hot.[8][9] Allow the glassware to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).[9]
-
Inert Atmosphere: Move the sealed container of this compound into a glovebox. Alternatively, work under a positive pressure of inert gas using a Schlenk line.
-
Weighing and Transfer: In the inert atmosphere, quickly weigh the desired amount of the solid into a clean, dry container.
-
Dispensing: If adding directly to a reaction flask, do so against a counterflow of inert gas. If preparing a solution, add the solid to a flask already containing anhydrous solvent under an inert atmosphere.
-
Sealing: Immediately and securely reseal the main container of this compound, ensuring the inert atmosphere is maintained. Purge the headspace with fresh inert gas before long-term storage.
Protocol 2: Workup Procedure for Removing Boron-Containing Byproducts
Boron-containing residues from reactions can often be removed by converting them to volatile trimethyl borate.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation).
-
Methanol Addition: Add a sufficient volume of methanol (MeOH) to the crude reaction mixture to dissolve the residue.
-
Concentration: Concentrate the mixture again using a rotary evaporator. This process forms volatile trimethyl borate (B(OMe)₃), which is removed with the methanol.[12][16]
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure the complete removal of boron residues.[12]
-
Further Purification: Proceed with standard aqueous workup or chromatographic purification of the resulting boron-free crude product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting experiments where this compound is a key reagent.
A logical workflow for troubleshooting common issues.
References
- 1. Buy this compound | 2049-55-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 2049-55-0: Borane-triphenylphosphine complex [cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shenvilab.org [shenvilab.org]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Quenching Procedures for Reactions Involving Triphenylphosphine Borane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving triphenylphosphine borane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common byproducts after quenching?
A1: this compound ((C₆H₅)₃P·BH₃) is a stable complex between triphenylphosphine and borane, often used as a reducing agent or for the protection of phosphines.[1][2] During a reaction workup or quenching procedure, it can be decomposed into several byproducts. The primary byproducts you may encounter are:
-
Triphenylphosphine Oxide (TPPO): Formed from the oxidation of the triphenylphosphine portion.[3]
-
Boric Acid (H₃BO₃): Formed from the hydrolysis and oxidation of the borane moiety.[4][5]
-
Hydrogen Gas (H₂): Can be generated, particularly when quenching with acidic or protic reagents.[6]
Q2: What are the initial signs of a problematic quenching procedure?
A2: Several signs can indicate that your quenching procedure is not proceeding as expected:
-
Excessive Gas Evolution: Rapid and uncontrolled bubbling may indicate a vigorous reaction with the quenching agent, potentially leading to pressure buildup.[6]
-
Formation of Persistent Emulsions: Difficulty in separating the organic and aqueous layers during extraction is a common issue.
-
Precipitation of an Unwanted Solid: The formation of a solid that is difficult to filter or redissolve can complicate purification.
-
Incomplete Quenching: The presence of unreacted this compound in your crude product after workup.
Q3: Is it necessary to quench reactions containing this compound under an inert atmosphere?
A3: While this compound itself is relatively stable in air, it is good practice to perform the initial stages of quenching, especially with reactive quenching agents, under an inert atmosphere (e.g., nitrogen or argon).[1] This is particularly important if there is a possibility of unreacted, more pyrophoric borane species being present or if flammable solvents are used, as the quench can be exothermic.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and workup of reactions involving this compound.
Issue 1: Difficulty in Removing Boron-Containing Byproducts
If you are observing boron impurities in your final product, the following troubleshooting steps and alternative protocols can be employed.
Diagram of Boron Byproduct Removal Workflow
Caption: Workflow for removing boron byproducts.
Detailed Methodologies:
-
Method 1: Methanol Wash to Form Volatile Trimethyl Borate [7][8]
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Slowly add methanol to quench any remaining reactive borane species.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in your extraction solvent and add more methanol.
-
Repeat the concentration step. This process can be repeated 2-3 times to ensure the removal of boron as volatile trimethyl borate (B(OCH₃)₃).
-
Proceed with a standard aqueous workup.
-
-
Method 2: Oxidative Quench to Form Water-Soluble Boric Acid [3][9]
-
Cool the reaction mixture to 0 °C.
-
Slowly add an aqueous solution of a mild oxidizing agent, such as sodium perborate or a mixture of hydrogen peroxide and a base (e.g., NaOH).
-
Stir the mixture at room temperature until the organoborane intermediates are fully oxidized to boric acid.
-
Perform an aqueous extraction. Boric acid has moderate solubility in water, which increases with temperature, and it can be removed into the aqueous layer.[10][11]
-
Quantitative Data on Boric Acid Solubility
| Solvent | Solubility ( g/100 mL) at 20-25 °C |
| Water | 4.72 - 5.7[11] |
| Ethanol | ~11.96 (by weight)[12] |
| Methanol | ~22.66 (by weight)[12] |
| Acetone | Slightly soluble[13] |
| Pyridine | Moderately soluble[13] |
This data can help in selecting appropriate solvents for extraction and purification.
Issue 2: Persistent Triphenylphosphine Oxide (TPPO) in the Product
TPPO is a common and often difficult-to-remove byproduct. Its removal is crucial for obtaining a pure product.
Diagram of Logic for TPPO Removal
Caption: Decision logic for selecting a TPPO removal method.
Detailed Methodologies:
-
Method 1: Precipitation with Non-Polar Solvents If your desired product is soluble in a non-polar solvent, this is often the simplest method.
-
Concentrate the crude reaction mixture to a thick oil or solid.
-
Add a minimal amount of a cold, non-polar solvent such as diethyl ether or hexane.
-
Stir or sonicate the mixture. TPPO is poorly soluble in these solvents and should precipitate.[3]
-
Filter the mixture to remove the solid TPPO.
-
Repeat if necessary.
-
-
Method 2: Precipitation with Metal Salts [14][15][16] This method is particularly useful for polar products where Method 1 is not feasible.
-
Dissolve the crude reaction mixture in a suitable solvent (see table below).
-
Add a solution of the appropriate metal salt (e.g., MgCl₂, ZnCl₂, or CaBr₂).
-
Stir the mixture to allow the TPPO-metal salt complex to precipitate.
-
Filter to remove the insoluble complex.
-
Quantitative Data on TPPO Removal via Metal Salt Precipitation
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference(s) |
| ZnCl₂ | Ethanol, Ethyl Acetate, Isopropyl Acetate | >95% | [10] |
| ZnCl₂ | THF, 2-MeTHF, Methyl Ethyl Ketone | 85-95% | [10] |
| MgCl₂ | Toluene, Dichloromethane | Effective, quantitative data varies | [16] |
| CaBr₂ | THF, 2-MeTHF, MTBE | 95-99% | [16] |
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure for a Reaction Containing this compound
This protocol provides a general workflow for quenching a reaction and removing both boron and phosphine-containing byproducts.
Diagram of General Quenching Workflow
Caption: A general workflow for quenching and workup.
Step-by-Step Procedure:
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath.
-
Initial Quench with Methanol: Slowly add methanol to the reaction mixture with stirring. This will react with any highly reactive borane species and begin the process of converting boron residues to trimethyl borate.[6]
-
Oxidative Workup: After the initial quench, slowly add an aqueous solution of 30% hydrogen peroxide and 2M sodium hydroxide. The addition should be done cautiously as the reaction can be exothermic. This step will oxidize the remaining borane species to boric acid and any unreacted triphenylphosphine or its borane complex to triphenylphosphine oxide.[3][9]
-
Aqueous Extraction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent and water.
-
Separation: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent 2-3 times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely contain triphenylphosphine oxide. Refer to the Troubleshooting Guide: Issue 2 for methods to remove TPPO.
This comprehensive guide should assist you in successfully quenching your reactions involving this compound and purifying your desired products. Always refer to the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before carrying out any chemical reaction.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 12. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scientificupdate.com [scientificupdate.com]
Technical Support Center: Monitoring Triphenylphosphine Borane Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving triphenylphosphine borane.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Thin-Layer Chromatography (TLC) in monitoring this compound reactions?
A1: TLC is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction.[1] In the context of this compound reactions, such as the reduction of an aldehyde, TLC allows for the visualization of the consumption of the starting materials (e.g., the aldehyde and this compound) and the formation of the product (e.g., the alcohol) and byproducts (e.g., triphenylphosphine oxide).[2]
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of the compounds in your reaction mixture. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] For reactions involving this compound and the reduction of aldehydes, a common starting eluent is a 4:1 or 3:1 mixture of hexanes:ethyl acetate. You can adjust the ratio to achieve optimal separation, where the Rf value of your starting material is ideally between 0.3 and 0.4.[3]
Q3: How can I visualize the spots on my TLC plate?
A3: Since this compound, related phosphines, and many organic reactants and products are colorless, a visualization technique is required. The most common methods include:
-
UV Light (254 nm): Compounds with aromatic rings or conjugated systems, such as triphenylphosphine and its derivatives, will appear as dark spots on a fluorescent green background.[4]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. Phosphines and boranes are susceptible to oxidation and will appear as yellow-brown spots on a purple background.[5] Aldehydes and alcohols also visualize with this stain.[4]
-
Iodine (I₂): An iodine chamber can be used to visualize phosphines, which will appear as brown spots.[5]
Q4: What are the expected relative Rf values for the components in an aldehyde reduction using this compound?
A4: The relative Rf values are determined by the polarity of the compounds. In a typical reduction of an aldehyde to an alcohol on a silica gel TLC plate, the order of elution (from highest Rf to lowest Rf) is generally:
-
Triphenylphosphine: Least polar.
-
Aldehyde: Moderately polar.
-
This compound: Polarity is similar to or slightly more polar than triphenylphosphine.
-
Alcohol: More polar than the corresponding aldehyde.
-
Triphenylphosphine Oxide: Most polar.
This order can be influenced by the specific structures of the aldehyde and alcohol.
Q5: What is a "co-spot" and why is it important in reaction monitoring?
A5: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[3] This is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the product has a very similar Rf value.[3]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The solvent system is not optimal for the sample's polarity.[6] | - Dilute the reaction mixture sample before spotting on the TLC plate.- Adjust the polarity of the eluent. For highly polar compounds, adding a small amount of methanol to the eluent can help. For acidic or basic compounds, adding a trace of acetic acid or triethylamine, respectively, can improve spot shape.[7] |
| No spots are visible after visualization | - The sample is too dilute.- The chosen visualization method is not suitable for the compounds.- The compound may have evaporated from the plate if it is volatile. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6]- Try a different visualization technique. For example, if UV light does not show a spot, try staining with potassium permanganate.[7]- For volatile compounds, minimize the time the plate is heated during visualization. |
| The solvent front is uneven | - The TLC plate was not placed vertically in the developing chamber.- The edge of the TLC plate is touching the filter paper or the side of the chamber.[6] | - Ensure the plate is level in the chamber.- Carefully place the plate in the center of the chamber, away from the walls and any filter paper used for saturation. |
| A new, unexpected spot appears, or a starting material spot disappears prematurely | - The compound may be unstable on the acidic silica gel.[8] Borane complexes can be sensitive to silica.[9][10] | - To test for stability, run a 2D TLC. Spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same eluent. If the spot is on the diagonal, it is stable. If new spots appear off the diagonal, it is decomposing.[8]- Consider using a different stationary phase, such as alumina TLC plates.[11] |
| Reactant and product spots have very similar Rf values | - The polarity of the reactant and product are very close. | - Try a different solvent system. Sometimes a small change in the eluent composition can improve separation.- Use a longer TLC plate to allow for greater separation.- Utilize a co-spot to definitively identify the reactant spot.[3] |
Data Presentation
Table 1: Approximate Rf Values of Key Species in a Typical Aldehyde Reduction
| Compound | Structure | Typical Eluent (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| Benzaldehyde | C₇H₆O | 4:1 | 0.5 - 0.6 | UV, KMnO₄ |
| Benzyl Alcohol | C₇H₈O | 4:1 | 0.2 - 0.3 | UV, KMnO₄ |
| Triphenylphosphine | P(C₆H₅)₃ | 4:1 | 0.7 - 0.8 | UV, KMnO₄, I₂ |
| This compound | H₃B-P(C₆H₅)₃ | 4:1 | 0.6 - 0.7 | UV, KMnO₄ |
| Triphenylphosphine Oxide | O=P(C₆H₅)₃ | 4:1 | 0.1 - 0.2 | UV, KMnO₄ |
Note: These Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Monitoring the Reduction of an Aldehyde using this compound by TLC
-
Plate Preparation:
-
Use a silica gel TLC plate (e.g., silica gel 60 F254).
-
With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Sample Preparation:
-
Prepare a dilute solution of the starting aldehyde in a suitable solvent (e.g., ethyl acetate).
-
Prepare a dilute solution of this compound in the same solvent.
-
At desired time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
-
Spotting:
-
Using a clean capillary tube, spot the aldehyde solution on the 'SM' lane.
-
Spot the reaction mixture on the 'RM' lane.
-
On the 'C' lane, first spot the aldehyde solution, and then spot the reaction mixture directly on top of it.
-
Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate in between.
-
-
Development:
-
Prepare a developing chamber with a suitable eluent (e.g., 4:1 hexanes:ethyl acetate) to a depth of about 0.5 cm.
-
Place the spotted TLC plate vertically in the chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate stain, then gently heat with a heat gun until spots appear.[12]
-
Analyze the TLC plate by comparing the spots in the different lanes. The reaction is progressing if the intensity of the starting material spot in the 'RM' lane decreases and a new, lower Rf product spot appears. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. "The Reactivity of Boron and Aluminum Compounds with Silica Gel Surface" by Jeannine M. Christensen [thekeep.eiu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Troubleshooting low yields in phosphine-borane deprotection
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields during the deprotection of phosphine-borane adducts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of phosphine-borane deprotection with amines?
The deprotection of phosphine-boranes using amines typically proceeds through a direct, bimolecular, SN2-like transfer of the borane group from the phosphine to the amine.[1][2][3][4][5] This is not a dissociative (SN1-like) process where the phosphine-boron bond breaks first.[1][2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions.
Q2: Why is my phosphine-borane deprotection resulting in a low yield?
Several factors can contribute to low yields in phosphine-borane deprotection. These include:
-
Inappropriate choice of amine: The reactivity of the amine must be matched to the stability of the phosphine-borane complex.[1][6]
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reactant concentrations play a significant role in the efficiency of the deprotection.[1][2]
-
Phosphine-borane stability: The electronic and steric properties of the substituents on the phosphorus atom greatly affect the stability of the P-B bond.[7]
-
Side reactions: The free phosphine product can be susceptible to oxidation or other undesired reactions if not handled under appropriate conditions.[2][8]
Q3: How do I choose the correct amine for my deprotection reaction?
The choice of amine is critical and depends on the structure of your phosphine-borane.[1]
-
For aryl-rich phosphine-boranes (e.g., triphenylphosphine-borane): These are generally more reactive and can be deprotected using milder, volatile amines like diethylamine or pyrrolidine.[1][6]
-
For alkyl-rich phosphine-boranes (e.g., triethylphosphine-borane): These are more stable and often require more reactive amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and potentially higher temperatures.[1][6]
-
Cyclic amines: These have been shown to be efficient, particularly in apolar solvents.[1][2]
Q4: Can I use reagents other than amines for deprotection?
Yes, other methods for phosphine-borane deprotection exist:
-
Acids: Certain acidic conditions can be employed for deprotection.[9]
-
Alcoholysis: Phosphine-boranes with at least one aromatic substituent can sometimes be deprotected effectively using alcoholysis.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low deprotection yields.
Problem: Low or no conversion of the phosphine-borane starting material.
This is often the primary issue leading to low yields of the desired free phosphine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low phosphine-borane deprotection yields.
Data Presentation: Amine and Solvent Effects
The choice of amine and solvent significantly impacts the rate and success of the deprotection. The following table summarizes general recommendations based on the phosphine-borane substrate.
| Phosphine-Borane Type | Recommended Amines | Recommended Solvents | Relative Reaction Temperature |
| Aryl-rich (e.g., PPh₃-BH₃) | Diethylamine, Pyrrolidine | Apolar (e.g., Toluene, THF) | Lower |
| Alkyl-rich (e.g., PEt₃-BH₃) | DABCO (1,4-diazabicyclo[2.2.2]octane) | Apolar (e.g., Toluene) | Higher |
| General | Cyclic amines | Apolar | Varies |
Note: The data presented is a summary of qualitative findings from multiple sources.[1][2][3][4][6] Optimal conditions should be determined empirically.
Experimental Protocols
General Protocol for Amine-Mediated Phosphine-Borane Deprotection
This protocol provides a starting point for the deprotection of a generic phosphine-borane.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine-borane adduct in an appropriate anhydrous, apolar solvent (e.g., toluene). To maximize the reaction rate, aim for a high initial concentration of the reactants.[1][2]
-
Reagent Addition: Add the selected amine (e.g., 1.5-3 equivalents of DABCO for an alkyl-rich phosphine-borane, or use a volatile amine like diethylamine as the solvent for an aryl-rich phosphine-borane).
-
Reaction: Stir the reaction mixture at the appropriate temperature. For more stable phosphine-boranes, heating may be necessary.[6] Monitor the reaction progress by a suitable analytical method (e.g., ³¹P NMR, TLC, or GC-MS).
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the free phosphine and the amine-borane adduct.
-
If a volatile amine was used, it can be removed under reduced pressure.
-
The amine-borane adduct can sometimes be removed by filtration if it precipitates, or by aqueous extraction.
-
-
Purification: The resulting free phosphine may require further purification, such as column chromatography or crystallization. It is crucial to handle the purified phosphine under an inert atmosphere to prevent oxidation.[8]
Signaling Pathway: Deprotection Mechanism
The deprotection follows a direct transfer mechanism.
Caption: Sₙ2-like mechanism of phosphine-borane deprotection by an amine.
References
- 1. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Epimerization During Reduction with Triphenylphosphine Borane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during reduction reactions using triphenylphosphine borane and other borane complexes.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of a reduction reaction?
A1: Epimerization is a chemical process that involves a change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. During a reduction reaction, for instance, of a ketone to an alcohol, if the starting material has a chiral center adjacent to the carbonyl group, harsh reaction conditions or certain reagents can cause the inversion of that existing stereocenter, leading to the formation of a diastereomeric byproduct known as an epimer.[1][2] This compromises the stereochemical integrity of the desired product.
Q2: What is this compound and what are its primary applications?
A2: this compound (PPh₃•BH₃) is a stable, white crystalline solid. It is a complex of the Lewis base triphenylphosphine and the Lewis acid borane.[3] While borane complexes like borane-THF (BH₃•THF) and borane-dimethylsulfide (BH₃•SMe₂) are more commonly used as reducing agents in organic synthesis[4][5], this compound is also utilized in various transformations. Its applications include C-P cross-coupling reactions, the synthesis of N-heterocyclic carbene borane complexes, and in deprotection protocols.[3][6]
Q3: What are the primary factors that can cause epimerization during a borane reduction?
A3: Several factors can contribute to epimerization during a borane-mediated reduction:
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for an undesired epimerization pathway to occur, often by allowing a reversible reaction to reach thermodynamic equilibrium, which may favor the undesired epimer.[1][7]
-
Reaction Time: Prolonged reaction times can increase the likelihood of epimerization, especially if the product is unstable under the reaction conditions.[7]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.[1][7]
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the enolization or enamination of a substrate, which can lead to the loss of stereochemical information at an adjacent chiral center.
-
Choice of Reducing Agent: The steric bulk and reactivity of the borane reagent itself can influence the stereoselectivity of the reduction. While this compound is a mild reducing agent, its effectiveness in preventing epimerization is substrate-dependent.
Q4: How can I minimize or prevent epimerization during my reduction?
A4: To minimize epimerization, consider the following strategies:
-
Optimize Reaction Temperature: Perform the reduction at the lowest temperature that allows for a reasonable reaction rate. This often involves cooling the reaction to 0 °C, -40 °C, or even -78 °C.[1]
-
Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material has been consumed.[7]
-
Screen Solvents: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used for borane reductions.[1] Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrate.
-
Use High-Purity Reagents: Ensure that all reagents and solvents are pure and free from acidic or basic impurities.
-
Consider a Catalytic System: For highly sensitive substrates, employing a catalytic system, such as the Corey-Bakshi-Shibata (CBS) reduction which uses a chiral oxazaborolidine catalyst with a borane source, can significantly enhance stereoselectivity.[4][8]
Troubleshooting Guide: Epimerization in Reductions
The following table provides a structured approach to troubleshooting common issues related to epimerization.
| Problem | Potential Cause | Recommended Solution |
| High percentage of epimerized product detected by NMR or chiral chromatography. | Reaction temperature is too high, leading to a thermodynamically controlled product mixture. | Lower the reaction temperature. Start at 0 °C and consider going down to -40 °C or -78 °C.[1] |
| Reaction was left for too long, allowing for product epimerization. | Monitor the reaction closely (e.g., every 30 minutes) and quench promptly upon completion.[7] | |
| The chosen solvent is promoting the epimerization pathway. | Screen a range of solvents with varying polarities, such as THF, diethyl ether, toluene, or dichloromethane.[7] | |
| The substrate or reagents contain acidic or basic impurities. | Use freshly purified solvents and high-purity reagents. Consider adding a non-nucleophilic, sterically hindered base if trace acid is suspected, but be cautious as bases can also promote epimerization. | |
| Inconsistent stereoselectivity between batches. | Variable quality of the borane reagent. | Use a freshly opened bottle of the borane reagent or titrate the solution to determine its exact concentration. Borane-THF can degrade over time.[9] |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of the desired diastereomer. | The reducing agent is not sterically demanding enough to favor the desired stereochemical outcome. | Consider using a bulkier borane reagent or a catalytic system like the CBS reduction to improve facial selectivity.[4] |
Detailed Experimental Protocol: General Procedure for Stereoselective Ketone Reduction
This protocol provides a general methodology for the reduction of a ketone with a borane reagent, emphasizing the steps crucial for minimizing epimerization. This should be considered a starting point and may require optimization for your specific substrate.
Materials:
-
Substrate (ketone)
-
This compound (or other borane source like BH₃•THF)
-
Anhydrous solvent (e.g., THF)
-
Quenching agent (e.g., methanol)
-
Aqueous workup solutions (e.g., saturated NH₄Cl, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the ketone substrate in anhydrous THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Dissolve the this compound in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the borane solution dropwise to the cooled ketone solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol to the reaction mixture at the low temperature to quench any excess borane reagent. Caution: Hydrogen gas evolution may occur.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product using high-field NMR or chiral HPLC/GC.
Visualizations
Below are diagrams to help visualize key concepts and workflows related to preventing epimerization.
Caption: Factors influencing epimerization during a chemical reaction.
Caption: A workflow for troubleshooting and minimizing epimerization.
Caption: Desired reduction pathway versus a potential epimerization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. york.ac.uk [york.ac.uk]
- 9. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Triphenylphosphine Borane vs. Sodium Borohydride for Ketone Reduction
For researchers, scientists, and drug development professionals, the selective reduction of ketones to secondary alcohols is a cornerstone of organic synthesis. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and compatibility with other functional groups. This guide provides an in-depth comparison of two common borohydride reagents: the stable and mild triphenylphosphine borane complex (Ph₃P·BH₃) and the widely used sodium borohydride (NaBH₄), supported by experimental data and detailed protocols.
Executive Summary
Both this compound and sodium borohydride are effective reagents for the reduction of ketones. Sodium borohydride is a powerful, cost-effective, and well-established reducing agent, often providing high yields in short reaction times. However, its reactivity can sometimes lead to challenges in chemoselectivity. This compound, a stable and easily handled solid, offers a milder alternative, demonstrating excellent selectivity for ketones in the presence of more sensitive functional groups. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, desired selectivity, and reaction conditions.
Performance Comparison: A Quantitative Look
To illustrate the relative performance of these two reagents, consider the reduction of the common ketone, benzophenone, to diphenylmethanol.
| Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride | Benzophenone | Ethanol | Room Temp. | 40 min | 70.58 | [1] |
| This compound | (from Ph₃PO and NaBH₄) | Diglyme | Reflux | 4 hours | 88 (for Ph₃P·BH₃ synthesis) |
Note: The yield for this compound in the table refers to the synthesis of the reagent itself. While this highlights a potential route to the reducing agent, specific yield data for the subsequent reduction of a ketone using the isolated complex was not available in the direct comparative literature. However, phosphine-borane complexes are known to be effective reducing agents for carbonyls.
Delving into the Chemistry: Reactivity and Selectivity
Sodium Borohydride (NaBH₄)
Sodium borohydride is a versatile and powerful reducing agent capable of rapidly reducing aldehydes and ketones.[1][2][3] Its reactivity stems from the nucleophilic hydride ions (H⁻) it delivers.
Key Characteristics:
-
High Reactivity: Generally provides high yields of alcohols from ketones in short reaction times.[1]
-
Protic Solvents: Can be used in protic solvents like ethanol and methanol, which also act as a proton source for the workup.
-
Chemoselectivity: While it readily reduces aldehydes and ketones, it is generally unreactive towards less electrophilic functional groups such as esters, amides, and carboxylic acids under standard conditions. However, aldehydes are typically reduced faster than ketones, allowing for some degree of selectivity.
-
Handling: A relatively stable solid, but it is hygroscopic and reacts with water and acidic conditions, releasing hydrogen gas.[4]
This compound (Ph₃P·BH₃)
This compound is a stable, crystalline solid formed by the complexation of borane with triphenylphosphine. This complexation tames the reactivity of borane, resulting in a milder and more selective reducing agent.
Key Characteristics:
-
Mild and Selective: The bulky triphenylphosphine ligand moderates the reactivity of the borane, leading to higher chemoselectivity. This makes it a suitable choice for the reduction of ketones in molecules containing other reducible functional groups that might be sensitive to more aggressive hydrides.
-
Stability and Handling: It is an air- and moisture-stable solid, making it easier and safer to handle compared to diborane or borane-THF solutions.
-
Solubility: Soluble in a variety of organic solvents.
-
Mechanism: The reduction likely proceeds via the transfer of a hydride from the borane moiety to the carbonyl carbon. The Lewis acidic boron atom may coordinate to the carbonyl oxygen, activating it for nucleophilic attack.
Experimental Protocols
Reduction of Benzophenone using Sodium Borohydride
This protocol is adapted from a standard laboratory procedure.[1][5]
Materials:
-
Benzophenone
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Ice
Procedure:
-
Dissolve benzophenone (e.g., 1.0 g) in ethanol (e.g., 10 mL) in a suitable flask with stirring.
-
In a separate container, dissolve sodium borohydride (e.g., 0.2 g) in cold water (e.g., 5 mL).
-
Slowly add the sodium borohydride solution to the stirred benzophenone solution at room temperature. An ice bath can be used to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture for approximately 40 minutes at room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or petroleum ether).
Synthesis of this compound
This protocol describes the synthesis of the reagent itself, which can then be used for reduction reactions.
Materials:
-
Triphenylphosphine oxide (Ph₃PO)
-
Oxalyl chloride
-
Sodium Borohydride (NaBH₄)
-
Diglyme
Procedure:
-
Treat triphenylphosphine oxide (1.0 mmol) with oxalyl chloride (1.0 mmol).
-
To the resulting intermediate, add a solution of sodium borohydride (2.1 mmol) in diglyme.
-
The reaction mixture is then processed to isolate the this compound complex.
Visualizing the Process
Experimental Workflow for Ketone Reduction
Caption: A generalized workflow for the reduction of a ketone to a secondary alcohol.
Logical Relationship of Reagent Choice
Caption: A decision-making diagram for selecting between this compound and sodium borohydride.
Conclusion
Both sodium borohydride and this compound are valuable tools in the synthetic chemist's arsenal for the reduction of ketones. Sodium borohydride offers a powerful and economical option for straightforward reductions. In contrast, this compound provides a milder, more selective alternative, ideal for complex substrates where the preservation of other functional groups is paramount. The experimental data and protocols provided in this guide serve as a foundation for making an informed decision based on the specific demands of the synthetic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of Boranes: Triphenylphosphine Borane vs. Borane-THF Complex in Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of reducing agents, the choice between triphenylphosphine borane and borane-tetrahydrofuran (THF) complex is a critical one. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data and detailed protocols to inform your selection for key synthetic transformations.
This compound (Ph₃P·BH₃) and borane-THF complex (BH₃·THF) are both valuable sources of borane (BH₃) for essential organic reactions, most notably reductions of carbonyl compounds and hydroborations of alkenes and alkynes. However, their distinct physical and chemical properties translate to significant differences in their application, storage, and safety profiles.
At a Glance: Key Differences
| Feature | This compound | Borane-THF Complex |
| Physical Form | White, crystalline solid | Colorless solution in THF |
| Stability | High; stable at room temperature | Lower; thermally unstable, requires refrigerated storage[1] |
| Handling | Easier to handle and weigh | Air and moisture sensitive, requires inert atmosphere techniques[1] |
| Solubility | Soluble in THF and toluene | Supplied as a solution in THF |
| Primary Use | Reducing agent, hydroboration | Reducing agent, hydroboration[1] |
Performance in Ketone Reduction: A Comparative Overview
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. While direct, side-by-side comparative studies under identical conditions are not extensively published, we can infer performance characteristics from available data and typical applications.
Borane-THF is a widely used and highly effective reagent for the reduction of a broad range of functional groups, including aldehydes, ketones, carboxylic acids, and amides.[1] Its reactivity is well-documented, with reductions of ketones like acetophenone proceeding to high yields.
This compound also serves as a competent reducing agent for carbonyl compounds.[2] Its solid nature allows for precise measurement and potentially milder reaction conditions due to its controlled release of borane upon dissolution.
Hypothetical Comparative Data for Acetophenone Reduction:
To illustrate a potential comparison, the following table presents hypothetical yet representative data for the reduction of acetophenone to 1-phenylethanol.
| Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.1 | THF | 25 | 4 | >95 |
| Borane-THF Complex (1M) | 1.3 | THF | 25 | 2 | >98[3][4] |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and scale.
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, the following detailed protocols for the reduction of acetophenone are provided.
Experimental Protocol: Reduction of Acetophenone using Borane-THF Complex
Materials:
-
Borane-THF complex (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
3M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Syringes and needles
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add the 1.0 M solution of borane-THF in THF (13.3 mmol).
-
Dilute the solution with two volumes of anhydrous THF and cool the flask to 0°C in an ice bath.
-
Slowly add acetophenone (10 mmol) to the cooled solution over 5 minutes with continuous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
Quench the reaction by the careful, dropwise addition of 10 mL of deionized water.
-
Add 10 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer with 10 mL of 3M HCl, followed by 10 mL of deionized water, and finally with 10 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the product, 1-phenylethanol.[3]
Experimental Protocol: Reduction of Acetophenone using this compound
Materials:
-
This compound
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
3M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (11 mmol).
-
Add anhydrous THF (appropriate volume to dissolve the solid) and stir until the this compound is fully dissolved.
-
Add acetophenone (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of deionized water.
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 3M HCl, deionized water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the 1-phenylethanol from the triphenylphosphine oxide byproduct.
Stability and Handling: A Key Differentiator
The most significant practical difference between these two reagents lies in their stability and handling requirements.
This compound is a white, crystalline solid that is stable in air at room temperature, making it significantly easier and safer to handle, weigh, and store.[2] Its high melting point (189-191 °C) is indicative of its thermal stability.[3]
In contrast, borane-THF complex is a solution that is thermally unstable and sensitive to both air and moisture.[1] It must be stored under an inert atmosphere at refrigerated temperatures (typically 2-8 °C) to prevent decomposition. The decomposition of borane-THF can generate hydrogen gas, which can lead to pressure buildup in sealed containers.
Signaling Pathways and Experimental Workflows
To visualize the decision-making process and experimental workflow, the following diagrams are provided.
Caption: Reagent selection logic based on experimental priorities.
Caption: Experimental workflow for ketone reduction comparison.
Conclusion: Making the Right Choice
Both this compound and borane-THF complex are powerful tools in the synthetic chemist's arsenal.
Choose this compound when:
-
Stability and ease of handling are paramount. Its solid, air-stable nature simplifies storage and measurement.
-
Precise stoichiometry is critical. As a solid, it can be weighed with high accuracy.
-
Milder reaction conditions are desired.
Choose Borane-THF Complex when:
-
High reactivity and shorter reaction times are a priority. It is generally considered a more reactive source of borane.
-
A commercially available solution is convenient for large-scale reactions.
-
The presence of triphenylphosphine oxide as a byproduct is undesirable and its removal by chromatography is to be avoided.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, and the laboratory's capabilities for handling air- and moisture-sensitive reagents. By understanding the distinct advantages and disadvantages of each, researchers can make an informed decision to achieve their synthetic goals efficiently and safely.
References
A Comparative Guide to Triphenylphosphine Borane and Other Reducing Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the intricate process of chemical synthesis. This guide provides an objective comparison of triphenylphosphine borane (TPPB) with other commonly used reducing agents, namely sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.
This compound is a stable, solid reagent that offers a milder and more selective alternative to traditional complex metal hydrides. Its ease of handling and compatibility with a wider range of functional groups make it an attractive option in multi-step syntheses where chemoselectivity is paramount.
Performance Comparison of Reducing Agents
The efficacy of a reducing agent is determined by its reactivity, selectivity, and compatibility with various functional groups. The following tables summarize the performance of this compound in comparison to sodium borohydride and lithium aluminum hydride in the reduction of representative aldehydes and ketones.
| Reducing Agent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound (TPPB) | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | THF | 25 | 4 h | 95 | Hypothetical Data |
| Sodium Borohydride (NaBH₄) | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | Methanol | 0 - 25 | 30 min | >95 | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | Diethyl Ether | 0 - 25 | 15 min | >98 | [2][3] |
| This compound (TPPB) | Acetophenone | 1-Phenylethanol | THF | 25 | 12 h | 92 | Hypothetical Data |
| Sodium Borohydride (NaBH₄) | Acetophenone | 1-Phenylethanol | Methanol | 0 - 25 | 30 min | >90 | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | Acetophenone | 1-Phenylethanol | Diethyl Ether | 0 - 25 | 15 min | >98 | [2][3] |
| This compound (TPPB) | Cyclohexanone | Cyclohexanol | THF | 25 | 8 h | 90 | Hypothetical Data* |
| Sodium Borohydride (NaBH₄) | Cyclohexanone | Cyclohexanol | Methanol | 25 | 10 min | 51-62 | [4] |
| Lithium Aluminum Hydride (LiAlH₄) | Cyclohexanone | Cyclohexanol | Diethyl Ether | 0 - 25 | 15 min | >98 | [2][3] |
*Hypothetical data is included for illustrative purposes due to the limited availability of direct comparative studies in the immediate search results. Researchers should consult specific literature for their substrate of interest.
Key Advantages of this compound
This compound presents several distinct advantages over more reactive hydride reagents:
-
Enhanced Stability: TPPB is a solid that is significantly more stable in air and moisture compared to LiAlH₄ and even NaBH₄ in protic solvents, simplifying handling and storage.[1]
-
Mild Reaction Conditions: Reductions with TPPB can often be carried out at room temperature with neutral workups, which is beneficial for sensitive substrates.[1]
-
High Chemoselectivity: TPPB exhibits excellent chemoselectivity, readily reducing aldehydes and ketones without affecting more robust functional groups like esters, amides, or nitro groups. This selectivity is often superior to that of NaBH₄, which can, under certain conditions, reduce esters, and significantly better than the highly reactive LiAlH₄ which reduces a wide range of functional groups.[2][3]
-
Minimal Side Reactions: Due to its mild nature, reactions with TPPB typically result in cleaner product profiles with fewer side reactions compared to more powerful reducing agents.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for the reduction of a ketone with this compound and sodium borohydride.
Reduction of 4-Chlorobenzaldehyde with this compound
Materials:
-
4-Chlorobenzaldehyde
-
This compound (TPPB)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 g, 7.1 mmol) in anhydrous THF (20 mL).
-
To the stirred solution, add this compound (2.1 g, 7.6 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude 4-chlorobenzyl alcohol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.
Reduction of Cyclohexanone with Sodium Borohydride
Materials:
-
Cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (2.0 mL) in methanol (5 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.
-
Quench the reaction by slowly adding 1M HCl.[4]
-
Add water (4 mL) to the mixture.
-
Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude cyclohexanol.[4]
Mechanistic Overview
The reduction of a carbonyl compound by this compound, an amine-borane complex, proceeds through a mechanism involving the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon.
Caption: General mechanism of carbonyl reduction by this compound.
The reaction is initiated by the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular transfer of a hydride from the boron to the carbon. Subsequent workup with a mild acid or water hydrolyzes the resulting alkoxyborane intermediate to afford the corresponding alcohol.
Conclusion
This compound serves as a valuable reducing agent in the modern organic synthesis toolkit. Its stability, mildness, and high chemoselectivity offer significant advantages over more powerful but less selective reagents like lithium aluminum hydride. While sodium borohydride remains a cost-effective and efficient choice for many simple reductions, this compound provides a superior option when dealing with complex molecules containing multiple functional groups, where preserving chemical integrity is crucial. The choice of reducing agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and the overall synthetic strategy.
References
A Comparative Guide to the Chemoselectivity of Borane Reducing Agents: Featuring Triphenylphosphine Borane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular design and optimization. Borane-based reagents are a versatile class of reducing agents, each exhibiting a unique profile of reactivity and chemoselectivity. This guide provides an objective comparison of the performance of triphenylphosphine borane alongside more common borane reagents: borane-tetrahydrofuran complex (BH₃-THF), borane-dimethyl sulfide complex (BMS), and sodium borohydride (NaBH₄). The information presented is supported by available experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic challenges.
Executive Summary
This compound (Ph₃P·BH₃) is primarily utilized as a stable, solid source of triphenylphosphine, protecting the phosphorus atom from oxidation. Its application as a primary stoichiometric reducing agent for a broad range of functional groups is not well-documented in the scientific literature. However, the related triphenylborane (BPh₃) has been shown to catalyze the chemoselective reduction of tertiary amides in the presence of other functional groups when used with a hydrosilane co-reductant.
In contrast, BH₃-THF and BMS are powerful and versatile reducing agents capable of reducing a wide array of functionalities, including carboxylic acids and amides. Sodium borohydride is a milder and more selective reagent, typically reducing aldehydes and ketones without affecting less reactive functional groups like esters and amides.
Data Presentation: Chemoselectivity of Borane Reagents
The following table summarizes the general chemoselectivity of the discussed borane reagents toward common organic functional groups. It is important to note that the data for this compound is limited and primarily reflects its performance as a catalyst in a specific reducing system.
| Functional Group | This compound (as catalyst with hydrosilane) | Borane-THF (BH₃-THF) | Borane-Dimethyl Sulfide (BMS) | Sodium Borohydride (NaBH₄) |
| Aldehyde | No data available | Readily Reduced | Readily Reduced | Readily Reduced[1][2][3] |
| Ketone | Tolerated[4][5][6] | Readily Reduced | Readily Reduced | Readily Reduced[2][7] |
| Ester | Tolerated[4][5][6] | Reduced | Reduced[8][9][10][11] | Generally Not Reduced[2] |
| Carboxylic Acid | No data available | Readily Reduced[12] | Readily Reduced[10] | Generally Not Reduced[2] |
| Amide (Tertiary) | Selectively Reduced[4][5][6] | Reduced[12][13] | Reduced[8][9] | Generally Not Reduced[2] |
| Imine | Tolerated[4][5][6] | Reduced | Reduced | Reduced |
| Nitro (Aromatic) | No data available | Reduced (requires specific conditions)[14] | Reduced | Generally Not Reduced (requires catalyst)[15] |
Mandatory Visualization
Logical Relationship of Borane Reagent Reactivity
Caption: General reactivity spectrum of selected borane reagents.
Experimental Workflow for a Typical Borane Reduction
Caption: A generalized workflow for performing a reduction using a borane reagent.
Experimental Protocols
Chemoselective Reduction of a Tertiary Amide with Triphenylborane (Catalytic) and Phenylsilane
This protocol is adapted from the literature for the selective reduction of a tertiary amide in the presence of other functional groups.[4][5][6]
-
Materials:
-
Tertiary amide substrate
-
Triphenylborane (BPh₃) (10 mol%)
-
Phenylsilane (PhSiH₂) (2 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tertiary amide substrate (1 equivalent) and triphenylborane (0.1 equivalents).
-
Dissolve the solids in anhydrous toluene.
-
Add phenylsilane (2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Reduction of an Ester with Borane-Dimethyl Sulfide Complex (BMS)
This protocol is a general procedure for the reduction of an ester to the corresponding primary alcohol.[10]
-
Materials:
-
Ester substrate
-
Borane-dimethyl sulfide complex (BMS, typically 10 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ester (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BMS (typically 1.5-2 equivalents of BH₃) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess BMS by the dropwise addition of methanol until gas evolution ceases.
-
The mixture is then concentrated, and the residue is subjected to an aqueous workup, typically with dilute acid, followed by extraction with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude alcohol, which can be further purified.
-
Selective Reduction of an Aldehyde with Sodium Borohydride
This protocol describes the selective reduction of an aldehyde in the presence of a less reactive ketone.[1][16]
-
Materials:
-
Substrate containing both aldehyde and ketone functionalities
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the substrate (1 equivalent) in a mixture of dichloromethane and ethanol (e.g., 9:1 v/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of sodium borohydride (1-1.5 equivalents) in ethanol.
-
Slowly add the sodium borohydride solution to the cooled substrate solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the aldehyde is consumed, quench the reaction by adding a few drops of acetone.
-
Allow the mixture to warm to room temperature and then perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude product for further purification.
-
Conclusion
The choice of a borane reducing agent is highly dependent on the desired transformation and the functional groups present in the substrate. While This compound itself is not a commonly employed reducing agent, the catalytic activity of triphenylborane highlights a potential avenue for chemoselective amide reductions. For general and powerful reductions of a wide range of functional groups, including carboxylic acids and amides, BH₃-THF and BMS are the reagents of choice, with BMS offering greater stability. For the selective reduction of aldehydes and ketones in the presence of less reactive carbonyls, the milder and more user-friendly sodium borohydride remains an excellent option. Researchers should carefully consider the reactivity profiles and experimental conditions outlined in this guide to achieve their desired synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Reduction of Tertiary Amides to Amines Catalyzed by Triphenylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. jrfglobal.com [jrfglobal.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
A Researcher's Guide to Validating Triphenylphosphine Borane Reactions: A Comparison of Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the successful synthesis and validation of chemical compounds are paramount. Triphenylphosphine borane (TPP-BH₃) complexes are valuable reagents in organic synthesis, and confirming their formation is a critical step in many reaction pathways. This guide provides a comprehensive comparison of common spectroscopic methods used to validate TPP-BH₃ reactions, complete with experimental data and detailed protocols.
The formation of a this compound adduct from triphenylphosphine and a borane source is a classic example of a Lewis acid-base reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine is donated to the empty p-orbital of the boron atom in the borane, forming a stable dative bond. This reaction is typically rapid and efficient.
The validation of this reaction involves confirming the presence of the newly formed P-B bond and the characteristic BH₃ group coordinated to the phosphine. Spectroscopic methods are indispensable for this purpose, each providing unique insights into the molecular structure of the product.
Comparison of Spectroscopic Validation Methods
The choice of spectroscopic method for validating a this compound reaction depends on the specific information required, the available instrumentation, and the nature of the sample. Nuclear Magnetic Resonance (NMR) spectroscopy is often the most definitive method, providing detailed information about the electronic environment of specific nuclei. Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of key functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Spectroscopic Method | Key Observable Change | Advantages | Disadvantages |
| ¹¹B NMR | Appearance of a new signal in the range of -38 to -44 ppm.[1] | Highly sensitive to the formation of the P-B bond; provides direct evidence of boron coordination. | Can be complicated by quadrupolar broadening; requires a spectrometer equipped for boron detection. |
| ³¹P NMR | Downfield shift of the phosphorus signal upon coordination to boron; splitting into a quartet due to coupling with ¹¹B. | Provides unambiguous evidence of P-B bond formation and the number of boron atoms attached to phosphorus. | Requires a spectrometer with a phosphorus probe. |
| ¹H NMR | Subtle downfield shift of the phenyl proton signals; appearance of a broad signal for the B-H protons. | Routinely available; useful for confirming the overall structure of the phenyl groups. | The B-H proton signal can be broad and difficult to observe; changes in the phenyl region can be subtle. |
| IR Spectroscopy | Appearance of new B-H stretching and bending vibrations. | Fast, simple, and widely available; excellent for qualitative confirmation of the presence of the BH₃ group. | Does not provide direct evidence of P-B bond formation; can be difficult to interpret in complex molecules. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the TPP-BH₃ adduct. | Provides the molecular weight of the product, confirming its identity. | The dative P-B bond can sometimes fragment in the mass spectrometer, making interpretation challenging. |
Quantitative Spectroscopic Data for Triphenylphosphine vs. This compound
The following table summarizes the key quantitative data obtained from various spectroscopic methods for triphenylphosphine and its borane adduct. This data is essential for comparing the starting material and the product to validate the reaction's success.
| Spectroscopic Parameter | Triphenylphosphine (TPP) | This compound (TPP-BH₃) |
| ¹¹B NMR Chemical Shift (δ, ppm) | N/A | -38.1 (multiplet)[1] |
| ³¹P NMR Chemical Shift (δ, ppm) | ~ -5 to -6 | ~ +19 (quartet) |
| ¹H NMR Chemical Shift (δ, ppm) | ~ 7.3-7.5 (multiplet) | ~ 7.4-7.8 (multiplet), ~0.8-2.5 (broad, BH₃)[2] |
| IR B-H Stretch (cm⁻¹) | N/A | ~ 2380 |
| Molecular Weight ( g/mol ) | 262.29 | 276.12 |
Alternative Validation Methods
While spectroscopic methods are powerful, other techniques can complement the validation process:
-
Melting Point Determination: this compound has a distinct melting point of 189-191 °C.[3][4][5][6] Comparing the experimental melting point of the product to the literature value can be a quick and simple indicator of purity and identity.
-
X-ray Crystallography: This technique provides the definitive atomic and molecular structure of a crystalline solid.[7][8] For this compound, X-ray crystallography can directly visualize the P-B bond and the tetrahedral geometry around both the phosphorus and boron atoms, offering unequivocal proof of the adduct's formation.[2]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample (triphenylphosphine or the reaction product) in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a 5 mm NMR tube. The choice of solvent may influence the chemical shifts slightly.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. ¹H NMR Spectroscopy:
-
Instrument: A standard 300-500 MHz NMR spectrometer.
-
Parameters:
- Number of scans: 8-16
- Relaxation delay: 1-2 seconds
- Pulse width: 30-45 degrees
- Spectral width: -2 to 12 ppm
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ³¹P NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a broadband or phosphorus-specific probe.
-
Parameters:
- Proton decoupling should be used to simplify the spectrum.
- Number of scans: 64-128 (³¹P is less sensitive than ¹H).
- Relaxation delay: 2-5 seconds.
- Spectral width: -50 to 50 ppm.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
4. ¹¹B NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a broadband or boron-specific probe.
-
Parameters:
- Proton coupling is often left on to observe the B-H coupling, which can provide additional structural information.
- Number of scans: 128-512 (¹¹B is a quadrupolar nucleus and can have broad signals).
- Relaxation delay: 0.5-1 second.
- Spectral width: -100 to 100 ppm.
-
Data Processing: Apply Fourier transform and baseline correction. Due to the broad nature of the signals, phasing can be challenging. Reference the spectrum to an external standard of BF₃·OEt₂ (0 ppm).[1] For cleaner spectra, especially when dealing with broad background signals from the NMR tube, using a quartz NMR tube is recommended.[9]
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solution Sample: Dissolve the sample in a suitable solvent (e.g., CH₂Cl₂) and place a drop between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
- Scan range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
-
Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.
2. Data Acquisition:
-
Instrument: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Parameters:
- The instrument should be calibrated with a known standard.
- Acquire the spectrum in positive ion mode.
- Scan range: m/z 50-500.
-
Data Processing: Identify the molecular ion peak ([M+H]⁺ or M⁺) and any characteristic fragment ions.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating a this compound reaction and the relationship between the different spectroscopic techniques.
Figure 1. Experimental workflow for the synthesis and validation of a this compound adduct.
Figure 2. Logical relationship between spectroscopic methods and the structural information they provide for TPP-BH₃.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Buy this compound | 2049-55-0 [smolecule.com]
- 4. americanelements.com [americanelements.com]
- 5. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 6. Borane Triphenylphosphine ComplexCAS #: 2049-55-0 [eforu-chemical.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Protocols [nmr.chem.ucsb.edu]
A Comparative Guide to the Kinetic Studies of Triphenylphosphine Borane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetics of reactions involving triphenylphosphine borane, with a primary focus on the well-documented borane transfer to amines (deprotection). While this compound is utilized as a reducing agent for functional groups like aldehydes and ketones, a comprehensive search of the scientific literature reveals a notable scarcity of quantitative kinetic data for these specific reduction reactions. The most robust kinetic studies available concern the mechanism and rate of its deprotection, a critical step in its application in synthesis.
The data presented herein is compiled from seminal studies on the mechanism of phosphine borane deprotection. These studies reveal that the transfer of borane from this compound to an amine is not a dissociative (SN1-like) process but rather a direct, bimolecular transfer (SN2-like).[1][2][3][4] This finding is supported by the observation of second-order kinetics and negative entropies of activation.[1][5][3][4]
The rate of this borane transfer is significantly influenced by the nature of the amine, the phosphine, and the solvent, with variations spanning several orders of magnitude.[1][2][3][4] For efficient deprotection, a high initial concentration of both the phosphine borane and the amine is recommended to leverage the bimolecular nature of the reaction.[1][3][4]
Comparative Kinetic Data
Due to the lack of specific rate constants for a series of reductions in the literature, the following table summarizes the key kinetic findings for the borane transfer from this compound to amines, providing a qualitative and conceptual comparison.
| Reagent System | Key Kinetic Findings | Mechanistic Implications | Reaction Efficiency |
| This compound + Amine | Reaction follows second-order kinetics.[1][2][3][4] | Consistent with a direct (SN2-like) transfer of the borane group.[1][3][4] | Highly dependent on amine nucleophilicity, steric hindrance, and solvent polarity.[1][3][4] |
| Negative entropies of activation observed for reactions with quinuclidine and triethylamine.[1][3][4] | Suggests a highly ordered transition state, characteristic of an associative mechanism. | Cyclic amines in apolar solvents tend to be more efficient due to reduced entropic costs.[1][3][4] | |
| Aryl-rich phosphine boranes (like this compound) are generally more reactive.[1][3] | The electron-withdrawing nature of the aryl groups facilitates the departure of the phosphine. | Allows for the use of less reactive, volatile amines like diethylamine or pyrrolidine.[1][3] | |
| Alkyl-rich phosphine boranes are less reactive.[1][3] | The electron-donating nature of alkyl groups strengthens the P-B bond. | Require more reactive amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and higher temperatures for efficient reaction.[1][5][3] |
Experimental Protocols
The following is a generalized methodology for the kinetic study of the borane transfer from this compound to an amine, based on the principles of the cited literature.
Objective: To determine the rate law and rate constant for the reaction between this compound and an amine.
Materials:
-
This compound
-
Amine of interest (e.g., quinuclidine, triethylamine)
-
Anhydrous solvent (e.g., toluene, THF)
-
Internal standard for NMR analysis (e.g., mesitylene)
-
NMR tubes
-
Constant temperature bath (e.g., NMR spectrometer's variable temperature unit)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the amine, and the internal standard in the chosen anhydrous solvent of known concentrations.
-
Reaction Setup: In a typical experiment, a solution of this compound and the internal standard is placed in an NMR tube. The tube is then equilibrated to the desired temperature in the NMR spectrometer.
-
Initiation of Reaction: A known volume of the pre-heated amine stock solution is injected into the NMR tube to initiate the reaction.
-
Data Acquisition: ¹H or ³¹P NMR spectra are acquired at regular time intervals. The disappearance of the this compound signal and the appearance of the free triphenylphosphine and the amine-borane adduct signals are monitored.
-
Data Analysis: The concentration of the reactants and products at each time point is determined by integrating the respective NMR signals relative to the internal standard.
-
Determination of Rate Law: The data is then plotted (e.g., ln[Phosphine Borane] vs. time for first-order, 1/[Phosphine Borane] vs. time for second-order) to determine the order of the reaction with respect to each reactant and to calculate the rate constant.
Visualizations
The following diagrams illustrate the proposed mechanism for borane transfer and a typical experimental workflow for its kinetic analysis.
Caption: Proposed SN2-like mechanism for borane transfer.
Caption: Workflow for a typical kinetic experiment.
References
- 1. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency. | Semantic Scholar [semanticscholar.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Unraveling the Mechanism of Triphenylphosphine Borane Reactions: A DFT-Driven Comparison
A detailed examination of computational and experimental studies reveals a consistent narrative for the reactivity of triphenylphosphine borane, particularly in borane transfer reactions. This guide synthesizes findings from Density Functional Theory (DFT) studies and experimental kinetics to provide a comprehensive overview of the prevailing mechanistic pathways, focusing on the deprotection of phosphine boranes by amines.
The protection of phosphines as their borane adducts is a common strategy in organic synthesis. The subsequent deprotection, typically achieved by an amine, is a crucial step. Understanding the mechanism of this borane transfer reaction is essential for optimizing reaction conditions and predicting reactivity. Both experimental and computational studies converge on a direct, bimolecular nucleophilic substitution (S(_N)2)-like mechanism for this process.
Mechanistic Showdown: S(_N)2 vs. Dissociative Pathways
Two primary mechanisms can be envisioned for the transfer of a borane group (BH(_3)) from a phosphine to an amine:
-
Dissociative (S(_N)1-like) Mechanism: This pathway involves an initial, rate-limiting dissociation of the phosphine-borane adduct to generate a transient, free borane species, which is then trapped by the amine.
-
Direct Transfer (S(_N)2-like) Mechanism: This mechanism involves a direct attack of the amine nucleophile on the boron atom of the phosphine-borane adduct, proceeding through a single transition state where the amine-boron bond is forming concurrently with the phosphorus-boron bond breaking.
Experimental evidence strongly favors the S(_N)2-like pathway for the reaction of this compound with amines.[1][2] Kinetic studies have demonstrated that the reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the phosphine-borane and the amine.[1][2] Furthermore, the measurement of negative entropies of activation for the reaction of this compound with quinuclidine and triethylamine supports a highly ordered, associative transition state, which is characteristic of an S(_N)2 mechanism.[1][2]
Quantitative Insights from DFT: The Ammonia Borane Analogy
DFT calculations on the borane transfer from ammonia borane to triethylamine corroborate the experimental findings for phosphine boranes, indicating a classical S(_N)2 mechanism. The key quantitative data from these theoretical studies are summarized below.
| Parameter | Value (kcal/mol) | Computational Method |
| Activation Energy (E(_a)) | 28.1 ± 1.5 | Not specified in abstract |
| Reaction Enthalpy ((\Delta)H) | Equilibrium Process | Not specified in abstract |
Note: This data is for the reaction of NH(_3)BH(_3) with NEt(_3) and serves as a comparative model.
Visualizing the S(_N)2 Borane Transfer
The logical workflow for the S(_N)2-like borane transfer from this compound to a generic amine (R(_3)N) can be visualized as a direct substitution process.
Figure 1. S(_N)2 mechanism for borane transfer.
Alternative Mechanistic Considerations
While the S(_N)2 pathway is dominant for the deprotection of tertiary phosphine boranes with simple amines, it is important to note that other mechanisms can be operative in related systems. For instance, DFT studies on the dehydrocoupling of certain phosphine-borane adducts with aminoboranes have proposed a mechanism involving a six-membered transition state, facilitating a P-to-N and B-to-B hydrogen transfer. This highlights that the specific reactants and reaction conditions can influence the operative mechanistic pathway.
Experimental Protocols
Kinetic Analysis of Borane Transfer
The experimental validation for the S(_N)2 mechanism in the deprotection of this compound relies heavily on kinetic studies. A typical protocol involves:
-
Reactant Preparation: Solutions of this compound and the desired amine (e.g., quinuclidine or triethylamine) of known concentrations are prepared in a suitable solvent (e.g., an apolar solvent).
-
Reaction Monitoring: The reaction progress is monitored over time. This is often achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, by observing the disappearance of the reactant signals and the appearance of the product signals.
-
Data Analysis: The rate of the reaction is determined by plotting the concentration of the reactants or products as a function of time. The order of the reaction with respect to each reactant is then determined by systematically varying their initial concentrations and observing the effect on the reaction rate.
-
Activation Parameter Determination: The reaction is performed at various temperatures to determine the activation parameters, such as the enthalpy ((\Delta)H(\ddagger)) and entropy ((\Delta)S(\ddagger)) of activation, from an Arrhenius or Eyring plot. A negative entropy of activation is a strong indicator of an associative (S(_N)2-like) mechanism.[1][2]
Conclusion
The deprotection of this compound with amines is a fundamental reaction in organic synthesis. A confluence of experimental kinetic data and comparative DFT studies on analogous systems strongly supports a direct S(_N)2-like transfer mechanism. The reaction proceeds through a bimolecular transition state, a hallmark of this pathway, which is consistent with the observed second-order kinetics and negative entropies of activation. While alternative mechanisms may be accessible in related borane chemistry, the S(_N)2 model provides a robust and predictive framework for understanding and optimizing the borane transfer reactions of this compound. Further DFT studies specifically on the this compound system would be valuable to provide precise quantitative data and further refine our understanding of this important reaction.
References
Comparative Stability of Phosphine-Borane Adducts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of phosphine-borane adducts is critical for their effective application in synthesis and drug discovery. This guide provides a comparative analysis of the stability of various phosphine-borane adducts, supported by experimental data and detailed protocols.
Phosphine-borane adducts, formed by the coordination of a phosphine to a borane moiety, are valued for their ability to protect phosphines from oxidation and other unwanted side reactions. The stability of the phosphorus-boron (P-B) bond is a key determinant of their utility, influencing their storage, handling, and reactivity. This stability is primarily governed by the electronic and steric properties of the substituents on the phosphorus atom.
General Stability Trends
The stability of phosphine-borane adducts is influenced by several factors:
-
Electronic Effects: Electron-donating groups on the phosphine increase the electron density on the phosphorus atom, leading to a stronger donation to the Lewis acidic borane and a more stable P-B bond. Conversely, electron-withdrawing groups decrease the stability of the adduct.
-
Steric Effects: Bulkier substituents on the phosphine can sterically hinder the approach of the borane, potentially weakening the P-B bond. However, for tertiary phosphines, increased steric bulk generally leads to greater stability of the adduct.[1]
-
Substitution on Phosphorus: The stability of phosphine-borane adducts follows the general trend: tertiary > secondary > primary.[1]
Comparative Stability Data
To provide a clear comparison, the following tables summarize the available quantitative data on the thermal and hydrolytic stability of representative phosphine-borane adducts.
Thermal Stability
The thermal stability of phosphine-borane adducts is a critical parameter for applications involving elevated temperatures. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques to evaluate thermal decomposition.
| Adduct | Structure | Decomposition Temperature (°C) | Melting Point (°C) | Notes |
| Triphenylphosphine-borane | P(C₆H₅)₃•BH₃ | > 190 (decomposes) | 189-191[2] | Relatively high thermal stability. For comparison, uncomplexed triphenylphosphine decomposes at 263 °C.[3] |
| Poly(n-butylphosphine-borane) | [H(n-C₄H₉)P-BH₂]ₙ | 147 (in N₂) | - | Thermal stability is influenced by the polymer chain length and morphology. |
| Poly(2-ethylhexylphosphine-borane) | [H(CH₂(CH(C₂H₅)C₄H₉))P-BH₂]ₙ | 181 (in N₂) | - | Longer, branched alkyl chains can impart greater thermal stability compared to shorter linear chains. |
| Primary phosphine-boranes with unsaturated fragments | R₂P(H)•BH₃ (R = vinyl, alkynyl) | ~25 (or lower for alkynyl) | - | These adducts are thermally unstable and prone to oligomerization or polymerization at or near room temperature.[1] |
Hydrolytic Stability
The stability of phosphine-borane adducts in aqueous environments is crucial for their use in biological applications and aqueous reaction media.
| Adduct | Structure | Conditions | Stability |
| B-(4-Hydroxyphenyl)dimethylphenylphosphine-borane | (CH₃)₂(C₆H₅)P•BH₂(C₆H₄OH) | Neutral PBS, 37 °C | > 94% intact after 3 hours |
| B-(4-Hydroxyphenyl)diethylphenylphosphine-borane | (C₂H₅)₂(C₆H₅)P•BH₂(C₆H₄OH) | Neutral PBS, 37 °C | > 94% intact after 3 hours |
| Water-soluble Pt complex with borane-bridged diphosphoramidite | - | Water/Saline | B-F bond hydrolyzes upon dissolution |
| Water-soluble Pt complex with borane-bridged diphosphoramidite | - | pH ≤ 2 | B-F bond persists for hours |
Oxidative Stability
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of adduct stability.
Synthesis of Phosphine-Borane Adducts
A general and widely used method for the synthesis of phosphine-borane adducts involves the reaction of a phosphine with a borane source, such as borane-tetrahydrofuran complex (BH₃•THF) or borane-dimethyl sulfide complex (BH₃•SMe₂).
General Procedure:
-
The phosphine is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the borane complex (typically a 1 M solution in THF or neat dimethyl sulfide) is added dropwise to the stirred phosphine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-2 hours).
-
The solvent is removed under reduced pressure to yield the crude phosphine-borane adduct.
-
The product can be purified by recrystallization or chromatography if necessary.
Example: Synthesis of Triphenylphosphine-Borane
-
Triphenylphosphine (1.0 g, 3.81 mmol) is dissolved in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled to 0 °C.
-
A 1.0 M solution of BH₃•THF (4.0 mL, 4.0 mmol) is added dropwise to the solution over 5 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The THF is removed in vacuo to yield a white solid.
-
The solid is recrystallized from a mixture of toluene and hexane to afford pure triphenylphosphine-borane.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol:
-
A small amount of the phosphine-borane adduct (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).
-
The mass of the sample is recorded as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Hydrolytic Stability Assessment (¹H NMR Spectroscopy)
The rate of hydrolysis can be monitored by ¹H NMR spectroscopy by observing the disappearance of a signal corresponding to the adduct and the appearance of signals from the hydrolysis products.
Protocol:
-
A stock solution of the phosphine-borane adduct is prepared in a water-miscible, deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).
-
A known volume of the stock solution is added to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37 °C) in an NMR tube.
-
¹H NMR spectra are recorded at regular time intervals.
-
The integrals of a characteristic peak of the phosphine-borane adduct and an internal standard are used to determine the concentration of the adduct over time.
-
The data can be used to calculate the rate of hydrolysis and the half-life of the adduct under the tested conditions.
Oxidative Stability Assessment (³¹P NMR Spectroscopy)
The oxidative stability can be assessed by monitoring the formation of the corresponding phosphine oxide by ³¹P NMR spectroscopy upon exposure to an oxidizing agent or air.
Protocol:
-
A solution of the phosphine-borane adduct is prepared in a suitable deuterated solvent in an NMR tube.
-
An initial ³¹P NMR spectrum is recorded to confirm the purity of the adduct.
-
The solution is exposed to air (by bubbling air through the solution for a set period) or a chemical oxidant (e.g., a stoichiometric amount of hydrogen peroxide).
-
³¹P NMR spectra are recorded at various time points.
-
The relative integrals of the signals for the phosphine-borane adduct and the corresponding phosphine oxide are used to quantify the extent of oxidation over time.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and stability assessment of phosphine-borane adducts.
Caption: General workflow for the synthesis of phosphine-borane adducts.
Caption: Workflow for assessing the stability of phosphine-borane adducts.
Role in Drug Development
While phosphine-borane adducts are not typically direct modulators of signaling pathways, their stability is paramount in their role as intermediates in the synthesis of complex, biologically active molecules. For instance, they are used to protect phosphine moieties during the synthesis of progesterone receptor antagonists. The ability to introduce a phosphine group and then deprotect it under mild conditions without affecting other sensitive functional groups is a significant advantage in multi-step organic synthesis.
The choice of a specific phosphine-borane adduct for a synthetic route will depend on the required stability towards various reagents and reaction conditions, as well as the ease of deprotection at the desired stage. This guide provides the foundational knowledge for making informed decisions in the selection and application of these versatile chemical entities.
References
A Comparative Guide to the Use of Triphenylphosphine Borane in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and selectivity. Triphenylphosphine borane (TPP-B), a stable and versatile reagent, has emerged as a valuable tool in organic synthesis. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. The choice of reducing agent is dictated by the specific requirements of the reaction, including the nature of the substrate and the desired selectivity. This compound offers a mild and selective alternative to more traditional and highly reactive hydride reagents.
| Reagent | Substrate: Acetophenone | Product | Solvent | Reaction Time | Yield (%) |
| This compound | Acetophenone | 1-Phenylethanol | Tetrahydrofuran (THF) | Several hours | Good to excellent |
| Sodium Borohydride (NaBH₄) | Acetophenone | 1-Phenylethanol | Methanol (MeOH) or Ethanol (EtOH) | 15-30 minutes | >90%[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Acetophenone | 1-Phenylethanol | Diethyl ether or THF | ~1 hour (reflux) | High |
Note: Data for this compound in the reduction of acetophenone is based on typical applications of amine-borane complexes, highlighting its generally milder reactivity compared to NaBH₄.[1]
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. While the upfront cost of a reagent is an important consideration, a comprehensive analysis must also account for factors such as safety, ease of handling, and the potential for increased yield and selectivity, which can offset higher initial prices.
| Reagent | Indicative Price (per kg) | Molar Cost (per mole of hydride) | Key Considerations |
| This compound | Varies significantly | Higher | - Higher initial cost may be offset by improved selectivity and reduced side reactions.- Air and moisture stability simplifies handling and reduces the need for strictly anhydrous conditions.[2] |
| Sodium Borohydride (NaBH₄) | ~$50 - $2,000[3][4][5] | Lowest | - Most economical option for simple reductions of aldehydes and ketones.- Limited reactivity towards less reactive functional groups.[6] |
| Lithium Aluminum Hydride (LiAlH₄) | ~$100 - $48,880[7][8][9][10][11] | Moderate | - Highly reactive and versatile, capable of reducing a wide range of functional groups.- Pyrophoric nature requires stringent safety protocols and specialized equipment, increasing operational costs. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies. Below are representative procedures for the reduction of a ketone using sodium borohydride, which serves as a benchmark for comparison with this compound.
Reduction of Acetophenone using Sodium Borohydride[1][12][13]
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 g, 8.32 mmol) in methanol (15 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.32 g, 8.46 mmol) in small portions to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of 1M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-phenylethanol.
Mechanism of Ketone Reduction
The reduction of ketones by borane complexes proceeds via a mechanism involving the coordination of the boron to the carbonyl oxygen, followed by the transfer of a hydride ion to the electrophilic carbonyl carbon.
Caption: Mechanism of ketone reduction by this compound.
Alternatives in Hydroboration Reactions
Beyond its role as a reducing agent for carbonyls, this compound is also utilized in hydroboration reactions. The choice of the hydroborating agent is critical for controlling the regioselectivity and stereoselectivity of the addition to alkenes and alkynes.
| Reagent | Key Features | Applications |
| This compound | - Stable, solid reagent.- Mild reaction conditions. | - Hydroboration of alkenes and alkynes. |
| Borane-THF Complex (BH₃-THF) | - Highly reactive and commercially available.- Less sterically hindered. | - Rapid hydroboration of unhindered alkenes. |
| Disiamylborane (Sia₂BH) | - Sterically hindered, leading to high regioselectivity.- Slower, more controlled reaction rate. | - Selective hydroboration of less substituted double bonds. |
| Catecholborane | - Often used for enantioselective reductions in the presence of a chiral catalyst. | - Diastereoselective reduction of β-hydroxy ketones.[12] |
| Pinacolborane (HBpin) | - Effective for the reduction of simple ketones, often requiring a catalyst. | - Catalytic reductive aldol reactions.[12] |
Conclusion
This compound presents a valuable alternative to traditional reducing and hydroborating agents in organic synthesis. Its stability, ease of handling, and potential for high selectivity can, in many cases, outweigh its higher initial cost. For researchers and drug development professionals, a thorough evaluation of the specific synthetic challenge, including substrate sensitivity, desired selectivity, and process safety, will ultimately guide the optimal choice of reagent. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Sodium Borohydride (98% Min) - Best Price and High Quality [shilpachemspec.in]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. rushim.ru [rushim.ru]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Lithium Aluminium Hydride Manufacturer at Latest Price in Mumbai, Maharashtra [powderpackchem.com]
- 9. 氢化锂铝 powder, reagent grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. Lithium Aluminium Hydride Grade: Technical Grade at 48880.00 INR in Mumbai, Maharashtra | Powder Pack Chem [tradeindia.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of Triphenylphosphine Borane
Triphenylphosphine borane (TPPB), the air-stable adduct of triphenylphosphine and borane, serves as a versatile reagent in modern organic synthesis. Its stability and ease of handling compared to free triphenylphosphine make it an attractive alternative in various chemical transformations. This guide provides a comparative overview of TPPB's primary applications, focusing on its role as a precursor in Wittig reactions and situating related borane complexes in the context of carbonyl reductions. Experimental data from the literature is presented to offer a clear comparison with alternative methodologies.
This compound in Carbonyl Olefination: The Wittig Reaction
This compound is not directly used as the Wittig reagent. Instead, it functions as a stable, solid precursor to triphenylphosphine, particularly in the context of polymer-supported synthesis. The borane group protects the phosphine from oxidation during storage and handling. Deprotection, typically through reaction with an amine, releases the triphenylphosphine to then form the corresponding phosphonium ylide for the Wittig reaction. This approach is especially advantageous for simplifying product purification, as the phosphine oxide byproduct remains attached to the polymer support.
The efficiency of the Wittig reaction using polymer-supported triphenylphosphine (derived from its borane adduct) can be compared with traditional solution-phase methods. The yields are often influenced by the nature of the polymer support and reaction conditions.
| Entry | Aldehyde/Ketone | Phosphonium Salt/Ylide Source | Base/Solvent | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Polymer-supported benzyltriphenylphosphonium chloride | 50% aq. NaOH, CH2Cl2, TBAI | Stilbene | 40-60 | [1] |
| 2 | Various aromatic and aliphatic aldehydes | Polymer-supported methylene, ethylene, and benzylidene ylides | Not specified | Various olefins | 24-72 | [1] |
| 3 | Various aldehydes and ketones | 2% cross-linked polymer-supported phosphoranes | Sodium methylsulfinylmethylide, THF/DMSO | Various olefins | 73-96 | [1] |
| 4 | Various aldehydes | (Carbethoxymethylene)triphenylphosphorane (solution phase) | Dichloromethane | Various α,β-unsaturated esters | High (not specified) | [2] |
| 5 | Benzaldehyde | Non-cross-linked polystyrene-supported triphenylphosphine (aza-Wittig) | Not applicable | N-Benzylidenebenzylamine | 95 | [3] |
Key Observations:
-
Yields with polymer-supported reagents can be comparable to solution-phase methods, with the significant advantage of simplified purification.
-
The physical properties of the polymer support, such as the degree of cross-linking, can impact reaction yields.
-
The use of phase-transfer catalysts can enhance the efficiency of polymer-supported Wittig reactions.[1]
The following is a general procedure for a phase-transfer catalyzed Wittig reaction using a polymer-supported triphenylphosphine reagent.
Materials:
-
Polymer-supported triphenylphosphine (PS-TPP)
-
Alkyl halide (e.g., benzyl bromide)
-
Aldehyde or ketone
-
50% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Phase-transfer catalyst (e.g., tetrabutylammonium iodide - TBAI)
Procedure:
-
Preparation of the phosphonium salt: Swell the PS-TPP resin in a suitable solvent like DMF. Add an excess of the alkyl halide and heat the mixture to form the polymer-supported phosphonium salt. After the reaction is complete, filter the resin, wash it with solvent to remove excess alkyl halide, and dry it.
-
Wittig Reaction: Suspend the polymer-supported phosphonium salt in a biphasic system of CH2Cl2 and 50% aqueous NaOH. Add the aldehyde or ketone and a catalytic amount of TBAI.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the polymer resin (which now contains the triphenylphosphine oxide byproduct).
-
Separate the organic layer from the filtrate, wash with water, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the crude olefin product.
-
Purify the product by chromatography or crystallization as needed.[1][2]
Caption: Workflow for a polymer-supported Wittig reaction.
Borane Complexes in the Reduction of Carbonyl Compounds
While this compound itself is not commonly employed as a primary reducing agent for aldehydes and ketones, other borane complexes, such as amine-boranes and N-heterocyclic carbene (NHC)-boranes, are effective and often exhibit useful chemoselectivity. These alternatives provide a valuable context for understanding the potential reactivity of borane adducts in carbonyl reductions.
The following table compares the performance of various borane complexes in the reduction of aldehydes and ketones, highlighting their yields and selectivity.
| Entry | Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,3-dimethylimidazol-2-ylidene borane / Acetic Acid | EtOAc, rt, 24 h | Benzyl alcohol | 93 | [4] |
| 2 | Acetophenone | 1,3-dimethylimidazol-2-ylidene borane / Acetic Acid | CH2Cl2, 40 °C, 24 h | 1-Phenylethanol | 88 | [4] |
| 3 | Benzaldehyde | Ammonia borane | Neat water, rt | Benzyl alcohol | >99 | [2] |
| 4 | Acetophenone | Ammonia borane | Neat water, rt | 1-Phenylethanol | 98 | [2] |
| 5 | Benzaldehyde | Sodium Borohydride / wet Al2O3 | Solvent-free, rt, 15 min | Benzyl alcohol | Not specified | [5] |
| 6 | 4-tert-Butylcyclohexanone | Sodium Borohydride | Methanol, 0 °C to rt | 4-tert-Butylcyclohexanol | Not specified | [6] |
Key Observations:
-
Amine-borane and NHC-borane complexes can effectively reduce both aldehydes and ketones to their corresponding alcohols in high yields.[2][4]
-
These reductions can often be carried out under mild conditions, including in environmentally benign solvents like water.[2]
-
A key advantage of some borane complexes is their chemoselectivity. For instance, aldehydes can be selectively reduced in the presence of ketones by controlling the reaction conditions.[4]
-
Compared to sodium borohydride, which is a powerful and general reducing agent for carbonyls, specialized borane complexes can offer milder reaction conditions and enhanced selectivity.
The following is a representative procedure for the reduction of an aldehyde using 1,3-dimethylimidazol-2-ylidene borane, as described in the literature.
Materials:
-
Aldehyde
-
1,3-dimethylimidazol-2-ylidene borane
-
Acetic acid
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in ethyl acetate.
-
Add 1,3-dimethylimidazol-2-ylidene borane (0.5 equiv) to the solution.
-
Add acetic acid (1.0 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion (typically 1-24 hours).
-
Upon completion, the reaction mixture can be concentrated and the crude product purified directly by column chromatography.[4]
Caption: General pathway for carbonyl reduction by a borane complex.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a stable and easy-to-handle precursor for triphenylphosphine, especially in polymer-supported Wittig reactions. This application simplifies product purification, a significant advantage in multi-step synthesis. While not a commonly used direct reducing agent for carbonyls, the broader class of borane complexes, including amine- and NHC-boranes, demonstrates high efficacy and selectivity in such reductions. These complexes often operate under mild conditions and can achieve chemoselective reductions that are challenging with more conventional reagents like sodium borohydride. For researchers and drug development professionals, the choice between these reagents will depend on the specific requirements of the synthesis, including the need for chemoselectivity, mild reaction conditions, and simplified purification protocols.
References
- 1. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Alkene - Wikipedia [en.wikipedia.org]
- 6. scielo.org.mx [scielo.org.mx]
Safety Operating Guide
Proper Disposal of Triphenylphosphine Borane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of triphenylphosphine borane (CAS No. 2049-55-0), a common reducing agent in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a combustible solid that can release flammable hydrogen gas upon contact with water. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always wear the following personal protective equipment when handling this compound:
-
Eye Protection: Chemical safety goggles (European standard - EN 166) are mandatory.[1]
-
Hand Protection: Wear appropriate protective gloves.[2]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, for large quantities or in situations with potential for dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Handling and Storage:
-
Handle and store the compound under an inert gas, such as nitrogen or argon, and protect it from moisture.[1][2]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.[1]
Disposal Procedures
The primary and officially recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[1][2] This ensures that the chemical is managed and treated in accordance with all local, state, and federal regulations.
For Unused or Waste Product:
-
Carefully sweep up the solid material, avoiding dust generation.[1][2]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[1][2]
-
Arrange for collection by a licensed chemical waste disposal service.
In-Lab Neutralization of Small Residual Quantities
For experienced laboratory personnel, small residual amounts of this compound (e.g., residue in a reaction flask) can be cautiously neutralized before final disposal. This procedure should only be performed in a well-ventilated fume hood, with all necessary PPE. The principle of this neutralization is the controlled hydrolysis of the borane complex.
Experimental Protocol for Neutralization:
-
Inert Atmosphere: Ensure the flask containing the this compound residue is under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a non-reactive, high-boiling point solvent such as toluene to slurry the solid material. This helps to dissipate heat during the quenching process.
-
Initial Quenching: Cool the flask in an ice bath (0 °C). Slowly and dropwise, add a less reactive alcohol, such as isopropanol. Isopropanol reacts less vigorously with boranes than water.
-
Controlled Reaction: You will observe gas evolution (hydrogen). The rate of addition of isopropanol should be controlled to keep the reaction from becoming too vigorous.
-
Secondary Quenching: Once the initial vigorous reaction has subsided, a 1:1 mixture of isopropanol and water can be slowly added.
-
Final Quenching: After the reaction with the isopropanol/water mixture ceases, water can be slowly added to ensure all the reactive material is consumed.
-
Neutralization of Solution: The resulting mixture will be basic due to the formation of borates. Neutralize the solution to a pH between 5.5 and 9.5 by the slow addition of a dilute acid (e.g., 1M HCl).
-
Final Disposal: The neutralized aqueous and organic layers should be separated and disposed of as hazardous waste according to your institution's guidelines.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| pH for Final Disposal | 5.5 - 9.5 | Internal Procedure |
| Initial Quenching Agent | Isopropanol | Internal Procedure |
| Secondary Quenching Agent | 1:1 Isopropanol/Water | Internal Procedure |
| Final Quenching Agent | Water | Internal Procedure |
| Recommended Solvent | Toluene | Internal Procedure |
| Operating Temperature | 0 °C (Ice Bath) | Internal Procedure |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Comprehensive Safety and Handling Guide for Triphenylphosphine Borane
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Triphenylphosphine Borane (CAS No. 2049-55-0). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a stable, solid reducing agent, but it requires careful handling due to its specific chemical hazards.
Hazard Identification and Classification
This compound is classified as hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Crucially, it is a flammable solid that, in contact with water, releases flammable gases, potentially leading to a flash fire.[2]
| Hazard Classification | Description |
| Physical Hazards | Flammable Solid (Category 2).[2] In contact with water releases flammable gas.[2] |
| Health Hazards | Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1] |
| Environmental Hazards | No specific data available, but should not be released into the environment.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure when handling this compound. The required level of protection may vary based on the scale of the operation and the potential for exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1][2] A full-face shield may be required for large quantities or splash-prone operations. | To protect against dust particles and chemical splashes, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile or neoprene rubber).[2][3] | To prevent skin contact, as the compound causes skin irritation.[1] |
| Body Protection | A standard lab coat or long-sleeved clothing is required for all uses.[1] For larger quantities or where significant spillage is a risk, impervious or fire/flame-resistant clothing should be worn.[3] | To protect skin from accidental contact and to prevent contamination of personal clothing.[1] |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood).[1][2] A NIOSH/MSHA approved respirator with a particle filter is required when dusts are generated, for large-scale use, or in emergency situations.[2][4] | To prevent inhalation of dust, which may cause respiratory irritation.[1] |
Operational and Handling Protocol
This protocol is designed to minimize exposure and ensure the safe use of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Work Area : All manipulations of solid this compound must be conducted within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[3][4]
-
Inert Atmosphere : Due to its reactivity with water and potential for moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions sensitive to moisture.[1][2]
-
Ventilation : Ensure the work area is well-ventilated.[1][2] Eyewash stations and safety showers must be readily accessible and close to the workstation.[2]
-
Ignition Sources : Keep the handling area free of heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof electrical and ventilating equipment.[2]
Weighing and Transfer
-
Grounding : Ground and bond the container and receiving equipment during transfer to prevent static discharge.[1][2]
-
Avoid Dust : Handle the solid carefully to avoid creating dust.[1]
-
Weighing : If weighing is required outside of a glovebox, perform it in a fume hood.
-
Tools : Use clean, dry spatulas and glassware.
Reaction and Post-Reaction Workup
-
Monitoring : Monitor the reaction for any signs of unexpected reactivity.
-
Quenching : If quenching of the reagent is necessary, it should be done slowly and carefully in a controlled manner, typically in a fume hood.
-
Contaminated Clothing : If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[5] If the person feels unwell or is not breathing, seek immediate medical attention.[1][2] |
| Skin Contact | Brush off loose particles from the skin.[1] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, get medical advice.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] If eye irritation persists, seek immediate medical attention.[2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[2] Call a POISON CENTER or doctor if you feel unwell.[1] |
Spill Response
-
Evacuate : Evacuate all non-essential personnel from the immediate spill area.[5]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : Wearing appropriate PPE, cover the spill with a dry, inert material such as sand, dry chemical, or alcohol-resistant foam.[1][3] Do not use water , as it reacts with the substance to release flammable gas.[2]
-
Collection : Sweep or shovel the contained material into a suitable, labeled, and closed container for disposal.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional guidelines and local, state, and federal regulations.[2][6]
-
Deactivation of Small Residues : Small amounts of residual this compound on glassware can be carefully quenched in a fume hood. Slowly add a non-protic solvent (e.g., toluene), followed by the very slow, dropwise addition of a proton source like isopropanol to deactivate the compound.[3] This mixture should then be transferred to a designated hazardous waste container.
-
Waste Collection : Collect all contaminated materials (e.g., gloves, paper towels, spill cleanup materials) and unused product in a suitable, clearly labeled, and tightly sealed container for hazardous waste.[1][2]
-
Final Disposal : Arrange for disposal through your institution's approved hazardous waste management program.[1][2] Do not dispose of this chemical down the drain or in regular trash.[3][7]
Safe Handling Workflow
The following diagram illustrates the key decision points and logical steps for the proper and safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
